5-Bromo-4,6-dimethylpyrimidine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-bromo-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMWXYZJJVYMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565465 | |
| Record name | 5-Bromo-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157335-97-2 | |
| Record name | 5-Bromo-4,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4,6-dimethylpyrimidine is a halogenated pyrimidine derivative with potential applications as an intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. The presence of the bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. The methyl groups at the 4- and 6-positions influence the electronic properties and steric environment of the pyrimidine ring.
Proposed Synthetic Pathway: Direct Bromination
The most plausible and direct method for the synthesis of this compound is the electrophilic bromination of the readily available starting material, 4,6-dimethylpyrimidine. The electron-donating nature of the two methyl groups is expected to activate the pyrimidine ring towards electrophilic substitution, preferentially at the C-5 position, which is sterically accessible and electronically favored.
A common reagent for such transformations is N-Bromosuccinimide (NBS), often in a suitable solvent. The reaction likely proceeds via an electrophilic aromatic substitution mechanism.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a general procedure adapted from standard bromination methods for electron-rich heterocyclic systems. Optimization of reaction conditions may be necessary to achieve optimal yield and purity.
Materials:
-
4,6-dimethylpyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or other suitable aprotic solvent like dichloromethane or chloroform)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,6-dimethylpyrimidine (1.0 eq.) in acetonitrile (10-20 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction time can vary, but an initial time of 2-4 hours is suggested.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the expected product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 4,6-Dimethylpyrimidine | C₆H₈N₂ | 108.14 | White to off-white solid | 1558-17-4 |
| This compound | C₆H₇BrN₂ | 187.04 | Solid | 157335-97-2 |
Table 2: Spectroscopic Data (Predicted)
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 4,6-Dimethylpyrimidine | ~8.9 (s, 1H), ~6.8 (s, 1H), ~2.5 (s, 6H) | ~165, ~158, ~115, ~24 | 108 (M⁺) |
| This compound | ~8.8 (s, 1H), ~2.6 (s, 6H) | ~164, ~159, ~110, ~25 | 186/188 (M⁺, M⁺+2) |
Note: The spectroscopic data for the product is predicted based on the structure and may vary slightly.
Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.
Caption: Experimental workflow for the synthesis.
Logical Relationship of Reagents and Steps
This diagram shows the relationship between the key reagents and the major steps in the synthesis.
Caption: Reagents and steps relationship diagram.
Safety Considerations
-
N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
The reaction should be performed with appropriate caution, especially during the heating step.
Conclusion
This technical guide outlines a robust and logical approach to the synthesis of this compound. While a specific literature precedent for this exact transformation is elusive, the proposed direct bromination of 4,6-dimethylpyrimidine using N-Bromosuccinimide is a well-founded strategy based on fundamental principles of organic chemistry. Researchers and drug development professionals can use this guide as a starting point for the preparation of this valuable building block, with the understanding that some optimization of the reaction conditions may be required to achieve the desired outcome.
5-Bromo-4,6-dimethylpyrimidine: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of 5-Bromo-4,6-dimethylpyrimidine, a key building block in medicinal chemistry and materials science. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Chemical Properties
This compound is a halogenated heterocyclic compound.[1] Its chemical structure, featuring a pyrimidine core with a bromine substituent and two methyl groups, makes it a versatile intermediate for a variety of chemical transformations.[1][2]
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 157335-97-2 | [1][3][4] |
| Molecular Formula | C₆H₇BrN₂ | [3][4][5] |
| Molecular Weight | 187.04 g/mol | [3][4] |
| Appearance | Solid | [6] |
| Purity | ≥97% | [1][5][6] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | [4] |
| SMILES | CC1=C(Br)C(C)=NC=N1 | [5] |
| InChI Key | WDMWXYZJJVYMHE-UHFFFAOYSA-N | [6] |
Spectroscopic and Analytical Data
Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two distinct methyl groups and the aromatic proton on the pyrimidine ring. |
| ¹³C NMR | Resonances for the aromatic carbons, including the carbon bearing the bromine atom, and the methyl carbons. |
| Mass Spec | A molecular ion peak exhibiting the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[8] |
| Infrared (IR) | Absorption bands corresponding to C-H, C=N, and C=C stretching and bending vibrations characteristic of the substituted pyrimidine ring. |
Synthesis and Reactivity
This compound serves as a valuable intermediate in the synthesis of more complex molecules.[1] Its reactivity is primarily centered around the bromine substituent and the pyrimidine ring itself.
General Synthetic Approach
While a specific, detailed, and publicly available protocol for the direct synthesis of this compound is not prevalent in the initial search results, a general synthetic workflow can be conceptualized based on established pyrimidine chemistry. A plausible route could involve the bromination of a pre-formed 4,6-dimethylpyrimidine ring.
Caption: Conceptual workflow for the synthesis of this compound.
Chemical Reactivity
The presence of the bromine atom at the 5-position makes this compound an ideal substrate for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.[2] The electron-deficient nature of the pyrimidine ring also influences its reactivity.[9]
Caption: Reactivity profile of this compound in common organic reactions.
Applications in Research and Development
This compound is a valuable building block for the synthesis of novel compounds with potential biological activity.[1] Pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including anticancer and antiviral activities.[10][11] The ability to functionalize the 5-position of this molecule through cross-coupling reactions allows for the systematic exploration of structure-activity relationships in drug discovery programs.[2][11]
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound in synthesis. The following are generalized protocols for common reactions involving similar bromopyrimidine derivatives.
General Protocol for Suzuki-Miyaura Coupling
This protocol outlines a typical procedure for the palladium-catalyzed cross-coupling of a bromopyrimidine with a boronic acid.[12]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the mixture with stirring to a temperature between 80-100 °C.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]
GHS Hazard Information
-
Signal Word: Warning[6]
-
Hazard Statements:
-
Precautionary Statements:
Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[3] In case of accidental contact or inhalation, seek immediate medical attention.[3]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 157335-97-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound 97% | CAS: 157335-97-2 | AChemBlock [achemblock.com]
- 6. This compound | 157335-97-2 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. lehigh.edu [lehigh.edu]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Bromo-4,6-dimethylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-4,6-dimethylpyrimidine. Due to the limited availability of published, experimentally-derived spectra for this specific compound, this guide presents predicted data based on the analysis of structurally analogous pyrimidine derivatives. Detailed, generalized experimental protocols for acquiring the spectroscopic data are also provided to aid researchers in their analytical workflows.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | Singlet | 1H | H-2 |
| ~2.6 | Singlet | 6H | 2 x -CH₃ |
Note: The chemical shift of the pyrimidine proton (H-2) is influenced by the electronegativity of the adjacent nitrogen atoms. The two methyl groups are chemically equivalent and are therefore expected to appear as a single peak.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-4, C-6 |
| ~158 | C-2 |
| ~118 | C-5 |
| ~24 | -CH₃ |
Note: The carbon atoms directly attached to the nitrogen atoms (C-2, C-4, C-6) are expected to be the most downfield. The carbon atom bearing the bromine (C-5) will also be significantly shifted.
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H stretch |
| 2980-2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| 1600-1550 | Strong | C=N stretching vibrations |
| 1500-1400 | Medium-Strong | C=C aromatic ring stretching |
| 1450-1350 | Medium | -CH₃ bending vibrations |
| ~700 | Strong | C-Br stretch |
Note: The IR spectrum of pyrimidine derivatives is characterized by distinct bands corresponding to the vibrations of the heterocyclic ring and its substituents.[1]
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Ratio | Predicted Identity | Notes |
| 186/188 | [M]⁺ | Molecular ion peak, showing a characteristic 1:1 isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |
| 107 | [M-Br]⁺ | Loss of the bromine atom. |
| 80 | [M-Br-HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyrimidine ring. |
Note: The mass spectrum is expected to exhibit a prominent molecular ion peak with a distinctive isotopic signature for bromine. The fragmentation pattern will likely involve the loss of the bromine atom and fragmentation of the pyrimidine ring.[2]
Experimental Protocols
The following are generalized methodologies for acquiring the key spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Weigh 5-10 mg of purified this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Data Acquisition: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust for optimal signal-to-noise)
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Data Acquisition: The spectrum should be acquired on the same spectrometer. A proton-decoupled pulse sequence is typically used. Typical acquisition parameters include:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-10 seconds
-
Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample like this compound, the KBr pellet method is commonly used.
-
Sample Preparation (KBr Pellet Method):
-
Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.
-
Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder. KBr is IR-transparent and serves as a matrix.
-
Place the mixture into a pellet die and apply pressure using a hydraulic press to form a clear, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the analysis of small, relatively volatile organic molecules.
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).
-
Ionization: Molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z ratio.
Mandatory Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A generalized workflow for the spectroscopic analysis and structure elucidation of a chemical compound.
References
Reactivity of 5-Bromo-4,6-dimethylpyrimidine
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4,6-dimethylpyrimidine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a pyrimidine core substituted with a bromine atom and two methyl groups, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-deficient nature of the pyrimidine ring, further influenced by the electronegative bromine atom, activates the C5 position for various coupling and substitution reactions. This guide provides a comprehensive overview of the reactivity of this compound, focusing on key transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Core Reactivity Profile
The reactivity of this compound is primarily centered around the carbon-bromine bond at the 5-position. This bond is susceptible to cleavage and subsequent formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds through various catalytic and non-catalytic methods. The two methyl groups at the 4- and 6-positions exert a modest electronic and steric influence on the reactivity of the molecule.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the functionalization of aryl and heteroaryl halides. This compound is an excellent substrate for these transformations, enabling the introduction of a diverse array of substituents at the 5-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. While specific examples for this compound are not extensively documented in readily available literature, the reactivity of analogous 5-bromopyrimidines suggests it is a highly feasible transformation. The reaction typically proceeds with a palladium catalyst, a phosphine ligand, and a base in a suitable solvent system.
General Experimental Protocol (based on analogous bromopyrimidines):
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water in ratios ranging from 3:1 to 10:1).
-
Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 8 | 90-98 |
| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.5) | DMF/H₂O | 90 | 16 | 80-90 |
Note: The data in this table is based on the reactivity of analogous bromopyrimidines and should be considered as a starting point for the optimization of reactions with this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is highly valuable for the synthesis of arylamines, which are common motifs in pharmaceuticals.
General Experimental Protocol (based on analogous bromopyrimidines):
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.) to a dry reaction vessel. Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene, 1,4-dioxane, or THF.
-
Reaction Conditions: Heat the mixture with stirring at a temperature typically ranging from 80 °C to 110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the reaction is quenched with water or a saturated aqueous solution of NH₄Cl. The product is extracted with an organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyrimidines
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 85-95 |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 80-90 |
| Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.5) | THF | 80 | 24 | 75-85 |
Note: The data in this table is based on the reactivity of analogous bromopyrimidines and should be considered as a starting point for the optimization of reactions with this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of aryl alkynes.
General Experimental Protocol (based on analogous bromopyrimidines):
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the mixture is filtered through a pad of celite to remove the catalyst. The filtrate is diluted with an organic solvent and washed with water or a saturated aqueous solution of NH₄Cl.
-
Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Table 3: Representative Conditions for Sonogashira Coupling of Bromopyrimidines
| Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2) | THF | 60 | 6 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt (2.5) | DMF | 70 | 8 | 80-90 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (3) | Acetonitrile | RT | 12 | 90-98 |
Note: The data in this table is based on the reactivity of analogous bromopyrimidines and should be considered as a starting point for the optimization of reactions with this compound.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.
General Experimental Protocol (based on analogous bromopyrimidines):
-
Reaction Setup: In a sealable reaction tube, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to a temperature between 80 °C and 140 °C. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
Purification: The combined organic extracts are washed, dried, and concentrated. The product is then purified by column chromatography.
Table 4: Representative Conditions for Heck Reaction of Bromopyrimidines
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | Et₃N (2) | DMF | 100 | 24 | 70-85 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ (5) | - | NaOAc (2) | NMP | 120 | 18 | 65-80 |
| Cyclohexene | Pd(OAc)₂ (4) | PPh₃ (8) | K₂CO₃ (2.5) | Acetonitrile | 130 | 36 | 50-65 |
Note: The data in this table is based on the reactivity of analogous bromopyrimidines and should be considered as a starting point for the optimization of reactions with this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, although the 5-position is generally less activated towards SNAr compared to the 2-, 4-, and 6-positions. However, under forcing conditions or with highly activated nucleophiles, displacement of the bromine atom can occur. The presence of the two electron-donating methyl groups may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted pyrimidine.
General Reaction Scheme:
This compound + Nu⁻ → 5-Nu-4,6-dimethylpyrimidine + Br⁻
Where Nu⁻ can be a variety of nucleophiles such as alkoxides, thiolates, or amides.
General Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Nucleophile Addition: Add the nucleophile (1.1-2.0 equiv.), often generated in situ by adding a strong base (e.g., NaH, K₂CO₃) to the corresponding alcohol, thiol, or amine.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically >100 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction and quench with water. Extract the product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the crude product by chromatography or recrystallization.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a variety of substituted pyrimidines. Its primary mode of reactivity involves the functionalization of the C5-position through palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. While direct quantitative data for this specific substrate is not extensively reported, the well-established reactivity of analogous bromopyrimidines provides a strong foundation for developing successful synthetic protocols. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and scientists to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel drug candidates and advanced materials. Further experimental optimization based on the provided protocols is encouraged to achieve the desired outcomes for specific applications.
A Technical Guide to the Scalable Synthesis of 4-Substituted 5-Bromo-6-Methylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of scalable synthetic routes to a versatile class of compounds: 4-substituted 5-bromo-6-methylpyrimidines. These halogenated heteroaromatic scaffolds are valuable building blocks in medicinal chemistry, enabling rapid diversification and exploration of chemical space through various cross-coupling reactions. This document details the synthesis of key intermediates and their subsequent conversion into a range of functionalized pyrimidine derivatives, with a focus on methodologies amenable to large-scale production.
Core Synthesis Strategy
The primary strategy for accessing a diverse array of 4-substituted 5-bromo-6-methylpyrimidines hinges on the preparation of a key intermediate, 5-bromo-4-chloro-6-methylpyrimidine . This versatile precursor allows for the introduction of various functionalities at the 4-position via nucleophilic aromatic substitution (SNAr) reactions. The overall synthetic approach can be visualized as a two-stage process: first, the construction of the pyrimidine core and installation of the necessary halogen atoms, and second, the diversification at the C4 position.
Caption: General synthetic strategy for 4-substituted 5-bromo-6-methylpyrimidines.
Synthesis of Key Intermediates
The successful synthesis of the target compounds relies on the efficient and scalable preparation of two key intermediates: 5-bromo-6-methylpyrimidin-4-ol and 5-bromo-4-chloro-6-methylpyrimidine .
5-Bromo-6-methylpyrimidin-4-ol
This intermediate is prepared via the bromination of commercially available 6-methylpyrimidin-4-ol.
Experimental Protocol:
To a solution of 6-methylpyrimidin-4-ol (1 equivalent) in anhydrous acetonitrile, N-bromosuccinimide (NBS, 1.1 equivalents) is added under a nitrogen atmosphere at room temperature. The reaction mixture is stirred for 1 hour and then concentrated under reduced pressure. The crude residue is purified by flash silica gel chromatography to yield 5-bromo-6-methylpyrimidin-4-ol as a white solid.
| Reactant/Reagent | Molar Ratio | Solvent | Time | Temperature | Yield |
| 6-Methylpyrimidin-4-ol | 1 | Anhydrous MeCN | 1 h | Room Temp. | ~94% |
| N-Bromosuccinimide | 1.1 |
5-Bromo-4-chloro-6-methylpyrimidine
The subsequent chlorination of 5-bromo-6-methylpyrimidin-4-ol provides the pivotal 4-chloro intermediate.
Experimental Protocol:
A solution of 5-bromo-6-methylpyrimidin-4-ol (1 equivalent) in phosphorus oxychloride (POCl3, 10 volumes) is stirred at reflux for 2 hours, followed by an additional hour at room temperature under a nitrogen atmosphere. The reaction mixture is concentrated under reduced pressure. The residue is carefully partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is further extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure to give 5-bromo-4-chloro-6-methylpyrimidine as a light yellow solid.
| Reactant/Reagent | Molar Ratio | Solvent | Time | Temperature | Yield |
| 5-Bromo-6-methylpyrimidin-4-ol | 1 | POCl3 | 3 h | Reflux then RT | ~91% |
Diversification at the 4-Position
The 4-chloro substituent of 5-bromo-4-chloro-6-methylpyrimidine is readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.
Caption: Experimental workflow for the diversification of the pyrimidine core.
4-Amino Derivatives
Experimental Protocol:
A solution of 5-bromo-4-chloro-6-methylpyrimidine (1 equivalent) and the desired amine (2-3 equivalents) in a suitable solvent such as ethanol or isopropanol is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after solvent removal.
| Nucleophile | Solvent | Temperature | Typical Yield |
| Ammonia/Amines | Ethanol/Isopropanol | Reflux | Good to Excellent |
4-Alkoxy Derivatives
Experimental Protocol:
To a solution of the desired alcohol, a strong base such as sodium hydride (1.1 equivalents) is added at 0 °C to form the corresponding alkoxide in situ. 5-bromo-4-chloro-6-methylpyrimidine (1 equivalent) is then added, and the reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent.
| Nucleophile | Base | Solvent | Temperature | Typical Yield |
| Alcohol | NaH | THF/DMF | 0 °C to RT/Heat | Moderate to Good |
4-Thio Derivatives
Experimental Protocol:
A mixture of 5-bromo-4-chloro-6-methylpyrimidine (1 equivalent), the desired thiol (1.1 equivalents), and a base such as potassium carbonate or triethylamine (1.5 equivalents) in a polar aprotic solvent like DMF or acetonitrile is stirred at room temperature or heated. After completion of the reaction, the mixture is diluted with water, and the product is extracted with an organic solvent.
| Nucleophile | Base | Solvent | Temperature | Typical Yield |
| Thiol | K2CO3/TEA | DMF/MeCN | RT to Heat | Good |
4-Hydrazinyl Derivatives
Experimental Protocol:
To a cooled (0-5 °C) solution of 5-bromo-4-chloro-6-methylpyrimidine (1 equivalent) in methanol, triethylamine (1 equivalent) is added, followed by the slow addition of hydrazine hydrate (1.2-2 equivalents). The reaction mixture is stirred at room temperature for 1 hour. The resulting solid is filtered, washed with cold water, and dried to afford the 4-hydrazinyl product.
| Nucleophile | Base | Solvent | Temperature | Typical Yield |
| Hydrazine Hydrate | TEA | Methanol | 0 °C to RT | ~83% |
4-Cyano Derivatives
Experimental Protocol:
A mixture of 5-bromo-4-chloro-6-methylpyrimidine (1 equivalent), sodium cyanide or potassium cyanide (1.2 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide in a suitable solvent system (e.g., dichloromethane/water) is stirred vigorously at room temperature. The reaction is monitored by TLC, and upon completion, the layers are separated, and the organic layer is washed, dried, and concentrated to yield the 4-cyano product.
| Nucleophile | Catalyst | Solvent | Temperature | Typical Yield |
| NaCN/KCN | Phase-Transfer | CH2Cl2/H2O | Room Temp. | Moderate |
Summary of Quantitative Data
| 4-Substituent | Reagent | Solvent | Temperature | Time | Yield |
| -OH | N/A (from 6-methylpyrimidin-4-ol) | MeCN (for bromination) | Room Temp. | 1 h | 94% |
| -Cl | POCl3 | POCl3 | Reflux | 3 h | 91% |
| -NH2 / -NHR | Amine | Ethanol | Reflux | Varies | Good |
| -OR | Alcohol/NaH | THF/DMF | 0 °C to Heat | Varies | Moderate-Good |
| -SR | Thiol/Base | DMF/MeCN | RT to Heat | Varies | Good |
| -NHNH2 | Hydrazine Hydrate/TEA | Methanol | 0 °C to RT | 1 h | ~83% |
| -CN | NaCN/KCN | CH2Cl2/H2O | Room Temp. | Varies | Moderate |
This guide provides a foundational framework for the scalable synthesis of a diverse library of 4-substituted 5-bromo-6-methylpyrimidines. The methodologies described herein are robust and can be adapted to a wide range of substrates, making these compounds readily accessible for applications in drug discovery and development. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.
5-Bromo-4,6-dimethylpyrimidine: A Versatile Scaffold for Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and interact with a wide array of biological targets. Among the vast library of pyrimidine-based building blocks, 5-Bromo-4,6-dimethylpyrimidine stands out as a particularly versatile scaffold. Its strategic substitution pattern, featuring a reactive bromine atom and two methyl groups, offers a unique combination of steric and electronic properties that can be exploited for the synthesis of novel drug candidates with diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, functionalization, and medicinal chemistry applications of this compound, with a focus on its utility in developing kinase inhibitors, as well as antimicrobial and antiviral agents.
Synthesis of the Core Scaffold
The synthesis of the this compound core is a critical first step in its utilization as a medicinal chemistry building block. A common and efficient method involves the bromination of 4,6-dimethylpyrimidine.
Experimental Protocol: Synthesis of this compound
Materials:
-
4,6-dimethylpyrimidine
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4,6-dimethylpyrimidine (1.0 eq) in chloroform.
-
Add N-Bromosuccinimide (1.05 eq) to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Key Synthetic Transformations and Applications
The bromine atom at the 5-position of the pyrimidine ring is the key handle for introducing molecular diversity. This is typically achieved through palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-nitrogen bonds.
Palladium-Catalyzed Cross-Coupling Reactions
// Nodes Start [label="this compound", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki Coupling\n(Aryl/Heteroaryl Boronic Acids)", fillcolor="#FBBC05", fontcolor="#202124"]; Sonogashira [label="Sonogashira Coupling\n(Terminal Alkynes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Buchwald [label="Buchwald-Hartwig Amination\n(Amines)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aryl [label="5-Aryl-4,6-dimethylpyrimidines", shape=ellipse]; Alkynyl [label="5-Alkynyl-4,6-dimethylpyrimidines", shape=ellipse]; Amino [label="5-Amino-4,6-dimethylpyrimidines", shape=ellipse]; Bioactivity [label="Biological Evaluation", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinase [label="Kinase Inhibitors", shape=ellipse]; Antimicrobial [label="Antimicrobial Agents", shape=ellipse]; Antiviral [label="Antiviral Agents", shape=ellipse];
// Edges Start -> Suzuki [label="Pd Catalyst, Base"]; Start -> Sonogashira [label="Pd/Cu Catalysts, Base"]; Start -> Buchwald [label="Pd Catalyst, Base, Ligand"]; Suzuki -> Aryl; Sonogashira -> Alkynyl; Buchwald -> Amino; Aryl -> Bioactivity; Alkynyl -> Bioactivity; Amino -> Bioactivity; Bioactivity -> Kinase; Bioactivity -> Antimicrobial; Bioactivity -> Antiviral; } DOT Caption: Synthetic pathways from this compound.
The Suzuki-Miyaura coupling is a powerful method for the synthesis of 5-aryl-4,6-dimethylpyrimidines. These derivatives are of significant interest as they can mimic the purine core of ATP and act as kinase inhibitors.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Water (4:1)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Purge the vessel with an inert gas (e.g., argon).
-
Add the toluene/water solvent mixture.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 90-100°C and stir for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Table 1: Representative Yields for Suzuki-Miyaura Coupling
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 5-Phenyl-4,6-dimethylpyrimidine | 85 |
| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4,6-dimethylpyrimidine | 92 |
| 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-4,6-dimethylpyrimidine | 78 |
The Sonogashira coupling enables the introduction of an alkynyl moiety at the 5-position, leading to the formation of 5-alkynyl-4,6-dimethylpyrimidines. These compounds can serve as precursors for more complex structures or exhibit biological activity themselves.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add DMF and triethylamine, followed by the terminal alkyne.
-
Heat the reaction mixture to 60-80°C for 4-6 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and dilute with an organic solvent.
-
Wash with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Table 2: Representative Yields for Sonogashira Coupling
| Terminal Alkyne | Product | Yield (%) |
| Phenylacetylene | 5-(Phenylethynyl)-4,6-dimethylpyrimidine | 88 |
| 1-Hexyne | 5-(Hex-1-yn-1-yl)-4,6-dimethylpyrimidine | 75 |
| Propargyl alcohol | (5-(4,6-Dimethylpyrimidin-5-yl)prop-2-yn-1-ol | 65 |
The Buchwald-Hartwig amination is a key reaction for the synthesis of 5-amino-4,6-dimethylpyrimidine derivatives. The introduction of an amino group opens up possibilities for further functionalization or for direct interaction with biological targets.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
Procedure:
-
In a glovebox, charge a reaction tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add this compound and the amine.
-
Add toluene, seal the tube, and heat to 100-110°C for 12-24 hours.
-
Monitor the reaction by LC-MS. After cooling, dilute with an organic solvent and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Table 3: Representative Yields for Buchwald-Hartwig Amination
| Amine | Product | Yield (%) |
| Aniline | N-Phenyl-4,6-dimethylpyrimidin-5-amine | 72 |
| Morpholine | 4-(4,6-Dimethylpyrimidin-5-yl)morpholine | 85 |
| Benzylamine | N-Benzyl-4,6-dimethylpyrimidin-5-amine | 68 |
Biological Applications
Derivatives of this compound have shown promise in several therapeutic areas, most notably as kinase inhibitors for cancer therapy, and as antimicrobial and antiviral agents.
Kinase Inhibition
The pyrimidine scaffold is a well-established ATP-mimetic, and derivatives of this compound have been explored as inhibitors of various kinases involved in cancer signaling pathways.
// Nodes FGFR4 [label="FGFR4", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; p38 [label="p38 MAP Kinase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="5-Aryl-4,6-dimethylpyrimidine\nDerivative", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse]; Angiogenesis [label="Angiogenesis", shape=ellipse]; Inflammation [label="Inflammation", shape=ellipse];
// Edges Inhibitor -> FGFR4 [label="Inhibits"]; Inhibitor -> VEGFR2 [label="Inhibits"]; Inhibitor -> p38 [label="Inhibits"]; FGFR4 -> Proliferation [label="Promotes"]; VEGFR2 -> Angiogenesis [label="Promotes"]; p38 -> Inflammation [label="Mediates"]; } DOT Caption: Kinase targets of 5-Aryl-4,6-dimethylpyrimidine derivatives.
Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[1] Additionally, the pyrimidine core is a common feature in inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis in tumors.[2] Furthermore, imidazopyrimidines, which can be synthesized from amino-pyrimidines, are known potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory responses.[3][4]
Table 4: Representative Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Aminodimethylpyrimidinol derivative | FGFR4 | 50 - 200 | [1] |
| Furo[2,3-d]pyrimidine derivative | VEGFR-2 | 21 - 47 | [2] |
| Imidazopyrimidine derivative | p38 MAP Kinase | 10 - 100 | [3][4] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General)
Materials:
-
Recombinant kinase
-
Peptide substrate
-
ATP
-
Test compounds
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™)
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the recombinant kinase, substrate, and test compound dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Antimicrobial and Antiviral Activity
The pyrimidine scaffold is also prevalent in compounds with antimicrobial and antiviral properties.[5][6] Derivatives of 4,6-dimethylpyrimidine have been synthesized and evaluated for their activity against various bacterial and viral strains.
Table 5: Representative Antimicrobial Activity
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 4,6-disubstituted pyrimidine | Bacillus subtilis | 12.5 - 50 | [6] |
| 4,6-disubstituted pyrimidine | Pseudomonas aeruginosa | 25 - 100 | [6] |
| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine | Influenza A virus | 0.01 - 0.1 µM (EC₅₀) | [7] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Materials:
-
Bacterial/fungal strain
-
Growth medium (e.g., Mueller-Hinton broth)
-
Test compounds
-
96-well microtiter plates
Procedure:
-
Prepare serial dilutions of the test compounds in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at an appropriate temperature for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its amenability to a variety of palladium-catalyzed cross-coupling reactions allows for the facile synthesis of diverse libraries of compounds. The resulting derivatives have demonstrated significant potential as kinase inhibitors for the treatment of cancer, as well as promising antimicrobial and antiviral agents. The synthetic protocols and biological data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this privileged scaffold in drug discovery and development.
References
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazopyrimidines, potent inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted bromopyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrimidine core is a privileged scaffold found in numerous biologically active molecules, including approved drugs.[1] The presence and position of the bromine atom, along with other substituents, profoundly influence the molecule's physical and chemical properties, making these compounds versatile building blocks for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the key physical and chemical characteristics of substituted bromopyrimidines, detailed experimental protocols for their modification, and insights into their role in modulating critical biological pathways.
Physical Properties of Substituted Bromopyrimidines
The physical properties of substituted bromopyrimidines, such as melting point, boiling point, and solubility, are crucial for their handling, purification, and formulation. These properties are highly dependent on the substitution pattern on the pyrimidine ring.
Melting and Boiling Points
The melting and boiling points of bromopyrimidines are influenced by factors such as molecular weight, symmetry, and intermolecular forces. Generally, increasing substitution and molecular weight leads to higher melting and boiling points.
| Compound | Substitution | Melting Point (°C) | Boiling Point (°C) |
| 2-Bromopyrimidine | 2-Bromo | 56 - 57.5 | 62 - 64 (at 1.5 torr)[2] |
| 4-Bromopyrimidine | 4-Bromo | 53 - 56[3] | 183 (rough estimate)[3] |
| 5-Bromopyrimidine | 5-Bromo | - | - |
| 2,4-Dibromopyridine | 2,4-Dibromo | 35 - 40[4] | 238[4] |
| 5-Bromouracil | 5-Bromo, 2,4-dihydroxy | - | - |
Solubility
The solubility of substituted bromopyrimidines is a critical parameter for their application in both chemical reactions and biological assays. Generally, these compounds exhibit low aqueous solubility, which can be a challenge for drug development.[5][6] Their solubility in organic solvents is significantly better.
| Solvent | General Solubility | Notes |
| Water | Generally low[5] | Can be improved by introducing polar functional groups or by salt formation.[6] |
| Dimethyl Sulfoxide (DMSO) | Generally good | A common solvent for storing and testing organic compounds in biological assays.[7] |
| Chloroform | Soluble | A common solvent for reactions and purification.[8] |
| N,N-Dimethylformamide (DMF) | Soluble | A polar aprotic solvent used in various chemical transformations.[8] |
| Tetrahydrofuran (THF) | Soluble | An ethereal solvent frequently used in organometallic reactions.[8] |
| 1,4-Dioxane | Soluble | A common solvent for cross-coupling reactions.[8] |
| Ethyl Acetate | Soluble | A moderately polar solvent used for extraction and chromatography.[8] |
pKa Values
The basicity of the pyrimidine ring is influenced by the electronic effects of its substituents. The bromine atom, being electron-withdrawing, generally decreases the basicity of the pyrimidine nitrogens.
| Compound | pKa |
| 2-Bromopyrimidine | 0.5[9] |
| 4-Bromopyridine | 3.35 (Predicted)[10] |
Chemical Properties and Reactivity
The chemical reactivity of substituted bromopyrimidines is dominated by the chemistry of the electron-deficient pyrimidine ring and the carbon-bromine bond. The bromine atom serves as a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[11][12] The presence of a good leaving group like bromine at these positions facilitates SNAr reactions.
Experimental Protocol: Nucleophilic Aromatic Substitution of 2,4-Dichloro-5-bromopyrimidine with an Amine
This protocol describes a general procedure for the selective substitution of the chlorine atom at the 4-position of 2,4-dichloro-5-bromopyrimidine with an amine nucleophile.
-
Materials: 2,4-dichloro-5-bromopyrimidine, desired amine (1.0-1.2 equivalents), a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (1.5-2.0 equivalents), and a polar aprotic solvent like isopropanol or N,N-dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloro-5-bromopyrimidine in the chosen solvent.
-
Add the amine to the solution, followed by the base.
-
Heat the reaction mixture to a temperature between 80 °C and 120 °C, and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting the bromopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyrimidine
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromopyrimidine with an arylboronic acid.[13]
-
Materials: Bromopyrimidine (1.0 equivalent), arylboronic acid (1.1-1.5 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents), and a solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).
-
Procedure:
-
To a reaction vessel, add the bromopyrimidine, arylboronic acid, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.
-
The degassed solvent is added via syringe.
-
The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
The Sonogashira coupling enables the formation of a C-C bond between a bromopyrimidine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
Experimental Protocol: Sonogashira Coupling of a Bromopyrimidine
This protocol provides a general method for the Sonogashira coupling of a bromopyrimidine with a terminal alkyne.
-
Materials: Bromopyrimidine (1.0 equivalent), terminal alkyne (1.1-1.5 equivalents), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), copper(I) iodide (CuI, 5-10 mol%), a base (e.g., triethylamine or diisopropylamine, 2-3 equivalents), and a solvent (e.g., THF or DMF).
-
Procedure:
-
In a Schlenk flask, combine the bromopyrimidine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent, the base, and then the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is filtered to remove the amine hydrohalide salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
-
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling a bromopyrimidine with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[14][15]
Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyrimidine
This protocol describes a general procedure for the Buchwald-Hartwig amination of a bromopyrimidine.[16]
-
Materials: Bromopyrimidine (1.0 equivalent), amine (1.1-1.5 equivalents), palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 1.2-2 times the palladium loading), a strong base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 1.5-2.5 equivalents), and an anhydrous aprotic solvent (e.g., toluene, dioxane, or THF).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the bromopyrimidine, amine (if solid), palladium catalyst, ligand, and base in a reaction vessel.
-
Add the anhydrous solvent. If the amine is a liquid, it can be added at this stage.
-
Seal the vessel and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
-
Organometallic Intermediates
Bromopyrimidines can be converted to their corresponding Grignard reagents by reaction with magnesium metal. These reagents are powerful nucleophiles for the formation of new C-C bonds.
Experimental Protocol: Grignard Reagent Formation from 5-Bromopyrimidine
This protocol outlines the formation of a Grignard reagent from 5-bromopyrimidine and its subsequent reaction with an electrophile.[16][17]
-
Materials: 5-Bromopyrimidine (1.0 equivalent), magnesium turnings (1.1-1.5 equivalents), a small crystal of iodine (as an initiator), and anhydrous diethyl ether or THF. An electrophile (e.g., an aldehyde, ketone, or CO₂).
-
Procedure:
-
All glassware must be rigorously dried. Place the magnesium turnings in a flame-dried flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.
-
Add a small amount of anhydrous ether and the iodine crystal.
-
Dissolve the 5-bromopyrimidine in anhydrous ether and add a small portion to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once initiated, add the remaining 5-bromopyrimidine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
The Grignard reagent is then reacted in situ by the slow addition of the electrophile dissolved in anhydrous ether or THF, typically at a low temperature (e.g., 0 °C or -78 °C).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
-
Lithium-halogen exchange is a rapid reaction that converts a bromopyrimidine into a highly reactive organolithium species, typically using an alkyllithium reagent such as n-butyllithium.[18]
Experimental Protocol: Lithium-Halogen Exchange of 2-Bromopyrimidine
This protocol describes a general procedure for the lithium-halogen exchange of 2-bromopyrimidine followed by quenching with an electrophile.[1][19]
-
Materials: 2-Bromopyrimidine (1.0 equivalent), n-butyllithium (1.0-1.1 equivalents in hexanes), and an anhydrous ethereal solvent (e.g., diethyl ether or THF). An electrophile.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-bromopyrimidine in the anhydrous solvent.
-
Cool the solution to a low temperature, typically -78 °C.
-
Slowly add the n-butyllithium solution dropwise, maintaining the low temperature.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 30-60 minutes) to allow for complete exchange.
-
The electrophile is then added to the solution at -78 °C.
-
The reaction is allowed to slowly warm to room temperature.
-
The reaction is quenched with a proton source (e.g., saturated aqueous NH₄Cl or water).
-
The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
-
Biological Activity and Signaling Pathways
Substituted bromopyrimidines are of particular interest in drug discovery, especially as kinase inhibitors.[9] Their ability to be readily functionalized allows for the synthesis of libraries of compounds that can be screened for activity against various kinases involved in disease pathways.
Kinase Inhibitors
Many kinase inhibitors feature a pyrimidine scaffold that mimics the adenine ring of ATP, allowing them to bind to the ATP-binding site of kinases and inhibit their activity.[9][20]
Aurora kinases are key regulators of mitosis, and their overexpression is linked to cancer.[9] Substituted diaminopyrimidines derived from bromopyrimidines have shown promise as Aurora kinase inhibitors.[9]
Caption: Simplified Aurora Kinase Signaling Pathway and Inhibition.
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[9] Dysregulation of the EGFR pathway is a common feature in many cancers.[9]
Caption: Simplified EGFR Signaling Pathway and Inhibition.
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development and survival.[9] BTK inhibitors are effective in treating B-cell malignancies.[9]
Caption: Simplified BTK Signaling Pathway and Inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
The development of novel kinase inhibitors from bromopyrimidine starting materials typically follows a structured workflow.
Caption: General workflow for kinase inhibitor development.
Conclusion
Substituted bromopyrimidines are a highly valuable class of compounds for researchers in drug discovery and materials science. Their tunable physical properties and versatile chemical reactivity, centered around the strategic use of the bromine atom as a synthetic handle, provide access to a vast chemical space. The detailed experimental protocols and an understanding of their role in modulating key biological pathways, as outlined in this guide, serve as a foundational resource for the rational design and synthesis of novel and impactful molecules.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 9. 2-Bromopyrimidine | C4H3BrN2 | CID 78345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Bromopyridine | C5H4BrN | CID 14268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. d.web.umkc.edu [d.web.umkc.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
An In-depth Technical Guide to the Molecular Structure and Properties of 5-Bromo-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological relevance of 5-Bromo-4,6-dimethylpyrimidine. The information is curated to support research and development activities in medicinal chemistry and related fields.
Physicochemical and Spectroscopic Data
This compound is a halogenated pyrimidine derivative. Its core physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C6H7BrN2[1][2] |
| Molecular Weight | 187.04 g/mol [1][2] |
| CAS Number | 157335-97-2[1][2][3] |
| IUPAC Name | This compound[1][3] |
| SMILES | CC1=NC=NC(C)=C1Br[1] |
| InChI | 1S/C6H7BrN2/c1-4-6(7)5(2)9-3-8-4/h3H,1-2H3[3] |
| InChIKey | WDMWXYZJJVYMHE-UHFFFAOYSA-N[3] |
| Physical Form | Solid[3] |
| Purity | Typically ≥97%[1][3] |
| Storage Temperature | Refrigerator (2-8°C)[3][4] |
Synthesis and Reactivity
The synthesis of this compound can be approached through various synthetic routes common for pyrimidine derivatives. A general and scalable synthetic route for substituted 5-bromopyrimidines has been described, highlighting the value of such compounds as monomers for accessing novel chemical space through cross-coupling reactions like Heck, Stille, and Suzuki reactions.[7]
The reactivity of the methyl groups at the 4 and 6 positions of the pyrimidine ring are considered 'active' and can participate in condensation reactions, for example, with benzaldehyde derivatives in the presence of an acid or base catalyst.[8]
Below is a generalized workflow for the synthesis of a substituted pyrimidine, which could be adapted for this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
The 5-bromo position of the pyrimidine ring is a key site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents. This is a powerful method for generating derivatives for structure-activity relationship (SAR) studies in drug discovery.
Materials:
-
This compound
-
Desired boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound, the boronic acid, palladium catalyst, and base.[9]
-
Add the degassed solvent to the flask.[9]
-
Heat the reaction mixture to 80-90°C and stir vigorously.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[9]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Biological Activity and Signaling Pathways
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[10][11] The pyrimidine scaffold is a core component of numerous biologically active compounds and is of significant interest in medicinal chemistry.[12]
Brominated pyrimidines, in particular, have been investigated for their potential as anticancer agents. For example, 5-bromo-2'-deoxyuridine is an anticancer agent that works by inhibiting DNA synthesis.[13] While the specific biological activity of this compound is not extensively documented in publicly available literature, its structure suggests it could be a valuable building block for creating novel therapeutic agents.
The general approach to evaluating the biological activity of such a compound is outlined in the diagram below.
This workflow begins with the synthesis and initial screening of the compound for biological activity, often through cytotoxicity assays against cancer cell lines.[12][14] If the compound shows promise, further studies are conducted to identify its specific molecular targets, such as protein kinases, which are often implicated in disease pathways.[12] Subsequent in vivo studies in animal models help to assess the compound's efficacy and safety profile, paving the way for potential lead optimization and drug development.
References
- 1. This compound 97% | CAS: 157335-97-2 | AChemBlock [achemblock.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | 157335-97-2 [sigmaaldrich.com]
- 4. 157335-97-2|this compound|BLD Pharm [bldpharm.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. 5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-tri-one [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Purity Analysis of 5-Bromo-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the analytical methodologies for determining the purity of 5-Bromo-4,6-dimethylpyrimidine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical as impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] This document outlines common analytical techniques, detailed experimental protocols, and potential impurity profiles.
Introduction to Purity Analysis
Impurity profiling is a cornerstone of pharmaceutical development and quality control.[2] It involves the identification, quantification, and control of impurities in drug substances and products.[3] Impurities can originate from various sources, including the synthetic process, degradation, or storage.[2][4] For intermediates like this compound, a typical purity specification is 97% or higher.[5]
Analytical Techniques for Purity Determination
Several sophisticated analytical techniques are employed to assess the purity of substituted pyrimidines. The choice of method often depends on the volatility, thermal stability, and polarity of the compound and its potential impurities.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely adopted and robust method for the purity analysis of a broad range of pharmaceutical compounds, including substituted pyrimidines.[1] Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities.[1]
-
Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds.[1] For less volatile compounds like this compound, derivatization may be required to enhance volatility.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR are powerful tools for structural elucidation and can be used for quantitative analysis to determine purity against a certified reference standard.[6] These techniques help in identifying and quantifying impurities by comparing the integrals of their signals to that of the main compound.
-
Mass Spectrometry (MS): When coupled with chromatographic techniques such as HPLC (LC-MS) or GC (GC-MS), mass spectrometry provides highly sensitive and specific detection of the parent compound and its impurities, aiding in their identification through mass-to-charge ratio analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate purity analysis. Below are representative protocols for HPLC and GC analysis of this compound.
3.1 High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a gradient reversed-phase HPLC method for the purity determination of this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
Table 1: HPLC Chromatographic Conditions
Table 2: HPLC Gradient Program
| Time (minutes) | % Mobile Phase B |
| 0.0 | 20 |
| 15.0 | 80 |
| 20.0 | 80 |
| 20.1 | 20 |
| 25.0 | 20 |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Analysis: Inject the prepared solutions into the HPLC system and record the chromatograms. The percentage purity is typically calculated using the area normalization method.
3.2 Gas Chromatography (GC) Protocol
This protocol outlines a GC method suitable for the analysis of this compound, assuming sufficient volatility and thermal stability.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Autosampler or manual injection port
-
Capillary column
Chromatographic Conditions:
| Parameter | Value |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | See Table 4 |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Table 3: GC Chromatographic Conditions
Table 4: GC Oven Temperature Program
| Rate (°C/min) | Target Temperature (°C) | Hold Time (min) |
| - | 100 | 2 |
| 10 | 250 | 10 |
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as dichloromethane or methanol.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Analysis: Inject the solutions into the GC system. Calculate the percentage purity by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the purity analysis process.
Caption: Workflow for HPLC Purity Determination of this compound.
Caption: Logical pathway for the identification of unknown impurities.
Potential Impurity Profile
The impurity profile of this compound is highly dependent on the synthetic route employed. Common impurities may include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Intermediates: Compounds formed during intermediate steps of the synthesis.
-
By-products: Resulting from side reactions, such as over-bromination or hydrolysis.
-
Degradation products: Formed during storage or handling of the substance.
Table 5: Potential Impurities in this compound
| Impurity Type | Potential Structure/Compound | Origin |
| Starting Material | 4,6-dimethylpyrimidine | Incomplete bromination |
| By-product | Di-bromo-4,6-dimethylpyrimidine | Over-bromination |
| By-product | 5-Hydroxy-4,6-dimethylpyrimidine | Hydrolysis of the bromo group |
| Related Substance | Isomeric bromo-dimethylpyrimidines | Non-specific bromination |
This guide provides a foundational framework for the purity analysis of this compound. The specific methods and impurity profiles should be validated and adapted based on the particular synthetic process and regulatory requirements.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromo-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organoboron compound and an organic halide has become an indispensable tool in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of pharmacologically active molecules.
Pyrimidine derivatives, in particular, represent a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents. The introduction of an aryl or heteroaryl substituent at the 5-position of the pyrimidine ring can significantly modulate a compound's biological activity, pharmacokinetic properties, and target selectivity. 5-Bromo-4,6-dimethylpyrimidine is a key building block for accessing novel 5-aryl-4,6-dimethylpyrimidine derivatives. These products are of significant interest in the development of new therapeutics, including kinase inhibitors and other targeted agents.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, offering a robust starting point for the synthesis of diverse compound libraries for drug discovery and development.
Principle of the Reaction
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond of the 5-aryl-4,6-dimethylpyrimidine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions can serve as a starting point for optimization.
| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane / H₂O (4:1) | 90 | 12 | [No specific yield data found in literature for this combination] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane / H₂O (4:1) | 90 | 12 | [No specific yield data found in literature for this combination] |
| 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane / H₂O (4:1) | 90 | 12 | [No specific yield data found in literature for this combination] |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | [Data for 5-bromopyrimidine, adaptable protocol][1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling reaction of this compound.
Protocol 1: General Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4,6-dimethylpyrimidine.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in pharmaceutical and medicinal chemistry for the synthesis of arylamines, which are key structural motifs in a vast number of biologically active compounds.[2][3] The pyrimidine core, in particular, is a privileged scaffold found in numerous approved drugs, making the development of efficient methods for its functionalization a high priority.[2]
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 5-Bromo-4,6-dimethylpyrimidine, a versatile building block for the synthesis of substituted aminopyrimidines. The presence of the electron-donating methyl groups on the pyrimidine ring can influence its reactivity compared to unsubstituted 5-bromopyrimidine. Therefore, careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. This document offers a comprehensive guide to the reaction setup, execution, and work-up, along with a summary of expected outcomes based on closely related substrates.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium complex, yielding the N-substituted 5-amino-4,6-dimethylpyrimidine product and regenerating the Pd(0) catalyst.[4]
The choice of a bulky, electron-rich phosphine ligand is often critical to facilitate the reductive elimination step and prevent catalyst decomposition.[5]
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Buchwald-Hartwig amination of this compound is not extensively published, the following table summarizes typical conditions and reported yields for the amination of the closely related 5-bromopyrimidine with various amines. These conditions serve as an excellent starting point for optimization.[3]
| Amine Coupling Partner | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Methylaniline | Pd₂(dba)₃ (2) | 1 (8) | NaOtBu (1.4) | Toluene | 100 | 3 | 99 |
| 4-Chloroaniline | Pd₂(dba)₃ (2) | 1 (8) | K₃PO₄ (1.4) | Toluene | 100 | 2.5 | 99 |
| 4-Methoxyaniline | Pd₂(dba)₃ (2) | 1 (8) | K₃PO₄ (1.4) | Toluene | 100 | 3.5 | 98 |
| Aniline | Pd₂(dba)₃ (2) | 1 (8) | K₃PO₄ (1.4) | Toluene | 100 | 3.5 | 99 |
| Morpholine | Pd₂(dba)₃ (1) | 2 (4) | LiHMDS (2.2) | THF | 65 | 18 | 74 |
| Piperidine | Pd₂(dba)₃ (1) | 2 (4) | LiHMDS (2.2) | THF | 65 | 18 | 65 |
Data adapted from a study on the Pd-catalyzed amination of 5-bromopyrimidine.[3] Ligand 1 refers to a biarylphosphine ligand, and Ligand 2 refers to a different biarylphosphine ligand, both commonly used in Buchwald-Hartwig reactions.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) under an inert atmosphere.
-
Reagent Addition: Add this compound (1.0 equiv) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with inert gas (repeat this cycle three times).
-
Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the amine (1.2 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 15-20 minutes to ensure proper mixing before heating to 100 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 5-amino-4,6-dimethylpyrimidine.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A general workflow for the Buchwald-Hartwig amination.
Simplified Catalytic Cycle
Caption: The key steps of the Buchwald-Hartwig catalytic cycle.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 5-bromo-4,6-dimethylpyrimidine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted pyrimidines, which are core motifs in numerous biologically active compounds. The methodologies detailed herein—including Suzuki-Miyaura, Buchwald-Hartwig, Stille, Sonogashira, and Heck couplings—offer powerful strategies for creating diverse molecular architectures and accelerating drug discovery programs.
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif found in a vast array of pharmaceuticals and bioactive molecules. The ability to functionalize the pyrimidine core, particularly at the 5-position, is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This compound serves as a readily available and versatile starting material for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis due to their broad substrate scope, functional group tolerance, and generally high yields.[1][2]
General Reaction Mechanism
Palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0) active species. The cycle typically consists of three fundamental steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3][4]
-
Transmetalation (for Suzuki, Stille, Sonogashira) or Migratory Insertion (for Heck): The coupling partner (e.g., organoboron, organotin, organocopper acetylide) transfers its organic group to the palladium center, or an alkene inserts into the Pd-C bond.[3][5][6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3][4]
References
Application Notes and Protocols for Ligand Selection in Buchwald-Hartwig Amination of Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and drug development, where the pyrimidine scaffold is a prevalent structural motif in a vast array of biologically active molecules. The amination of bromopyrimidines, in particular, offers a direct route to valuable aminopyrimidine derivatives.
The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand. The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1] For heteroaromatic substrates like bromopyrimidines, ligand selection is even more crucial due to potential challenges such as catalyst inhibition by the nitrogen atoms of the pyrimidine ring.[2]
These application notes provide a comprehensive guide to ligand selection for the Buchwald-Hartwig amination of bromopyrimidines. We present a summary of quantitative data for ligand performance, detailed experimental protocols for key reactions, and a logical framework for choosing the optimal ligand for your specific substrate and amine coupling partner.
Ligand Selection: A Data-Driven Approach
The choice of ligand is dictated by the specific bromopyrimidine isomer and the nature of the amine coupling partner. Modern biaryl phosphine ligands, characterized by their steric bulk and electron-rich nature, have proven to be particularly effective for challenging heteroaromatic substrates.
Key Considerations for Ligand Selection:
-
Steric Hindrance: Bulky ligands, such as XPhos , RuPhos , and BrettPhos , create a coordinatively saturated environment around the palladium center. This steric shield can prevent the pyrimidine nitrogen from coordinating to and poisoning the catalyst, a common issue with 2-halopyridines and -pyrimidines.[2][3]
-
Electron-Donating Ability: Electron-rich phosphines enhance the rate of oxidative addition, the first and often rate-limiting step of the catalytic cycle.[4]
-
Amine Type: The choice between ligands can also be guided by the amine coupling partner. For instance, BrettPhos has been identified as an outstanding ligand for primary amines, while RuPhos is often superior for secondary amines.[5][6]
Comparative Ligand Performance Data
The following tables summarize quantitative data from ligand screening studies on bromopyrimidine and closely related bromopyridine substrates.
Table 1: Ligand Performance in the Amination of 5-Bromopyrimidine with Various Amines
| Entry | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | N-Methylaniline | 1 | NaOt-Bu | Toluene | 100 | 79 |
| 2 | N-Methylaniline | 2 | NaOt-Bu | Toluene | 100 | 83 |
| 3 | N-Methylaniline | 3 | NaOt-Bu | Toluene | 100 | 85 |
| 4 | 4-Methoxyaniline | 3 | K₃PO₄ | Toluene | 100 | 92 |
| 5 | Indole | 3 | K₃PO₄ | Toluene | 100 | 85 |
| 6 | Aniline | 3 | K₃PO₄ | Toluene | 100 | 88 |
Data sourced from a study on the Pd-catalyzed amination of heteroaryl halides.[7] Ligands 1 , 2 , and 3 represent a class of bulky biaryl phosphines.
Table 2: Ligand Screening for the Amination of 3-Bromo-2-aminopyridine with Morpholine
| Ligand | Catalyst System | Yield (%) |
| XPhos (L1) | Pd₂(dba)₃ / LiHMDS | 40 |
| RuPhos (L3) | Pd₂(dba)₃ / LiHMDS | 71 |
| SPhos (L4) | Pd₂(dba)₃ / LiHMDS | 76 |
| BINAP (L9) | Pd₂(dba)₃ / LiHMDS | 71 |
| RuPhos-precatalyst (Pre-L3) | LiHMDS | 83 |
Data represents GC yields and is sourced from a study on the C,N-cross coupling of 3-halo-2-aminopyridines.[5]
Experimental Protocols
The following are detailed protocols for representative Buchwald-Hartwig amination reactions of bromopyrimidines.
Protocol 1: General Procedure for the Amination of 5-Bromopyrimidine with Anilines
This protocol is adapted from the successful coupling of various anilines with 5-bromopyrimidine.[7]
Materials:
-
5-Bromopyrimidine
-
Aniline derivative (e.g., 4-methoxyaniline)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Bulky biaryl phosphine ligand (e.g., Ligand 3 from Table 1, or a commercially available equivalent like XPhos)
-
Potassium phosphate (K₃PO₄) or Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 equivalents) to an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar.
-
Seal the vessel, and evacuate and backfill with argon or nitrogen (repeat three times).
-
Add anhydrous, degassed toluene to achieve a 0.1-0.5 M concentration with respect to the bromopyrimidine.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the 5-bromopyrimidine (1.0 equivalent) and the aniline (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination of 3-Bromo-2-aminopyridine with a Secondary Amine (Morpholine)
This protocol is based on the ligand screening and optimization for the coupling of a substituted bromopyridine.[5]
Materials:
-
3-Bromo-2-aminopyridine
-
Morpholine
-
RuPhos-precatalyst (e.g., RuPhos Pd G3)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vial in a glovebox, add 3-bromo-2-aminopyridine (1.0 mmol, 1.0 equivalent) and the RuPhos-precatalyst (0.04 mmol, 4 mol%).
-
Add anhydrous THF (to achieve a concentration of ~0.2 M).
-
Add morpholine (1.5 mmol, 1.5 equivalents) via syringe.
-
Add the LiHMDS solution (2.5 mmol, 2.5 equivalents) dropwise to the stirred mixture.
-
Seal the vial and heat the reaction mixture to 65 °C.
-
Monitor the reaction for completion (typically 12-16 hours).
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Process: Diagrams
To aid in understanding the experimental workflow and the underlying chemical transformation, the following diagrams have been generated.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Conclusion
The selection of an appropriate phosphine ligand is paramount for the successful Buchwald-Hartwig amination of bromopyrimidines. Sterically hindered, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, and SPhos have demonstrated broad utility and high efficacy in coupling these challenging heteroaromatic substrates. The quantitative data and detailed protocols provided in these application notes serve as a strong foundation for researchers to develop and optimize C-N bond-forming reactions with bromopyrimidines, ultimately accelerating the synthesis of novel compounds for drug discovery and development.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst in the presence of a mild base, has become an indispensable tool in modern organic synthesis.[1][2] Its broad functional group tolerance and mild reaction conditions have led to its widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2]
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly modulate the biological activity of the molecule, making the Sonogashira coupling of 5-bromopyrimidines a key transformation in the synthesis of novel drug candidates.[1] These 5-alkynylpyrimidine derivatives are valuable intermediates and can serve as precursors for a variety of more complex molecular architectures.[1] This document provides a detailed protocol for the Sonogashira coupling of 5-Bromo-4,6-dimethylpyrimidine with a terminal alkyne, offering a starting point for researchers in drug discovery and development.
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynyl-4,6-dimethylpyrimidine product and regenerate the active Pd(0) catalyst.
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
Preparation: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous solvent (THF for room temperature reactions, DMF for elevated temperatures) via syringe. Stir the mixture to dissolve the solids.
-
Base and Alkyne Addition: Add the amine base (e.g., triethylamine) followed by the terminal alkyne via syringe.
-
Reaction:
-
Room Temperature Protocol: Stir the reaction mixture at room temperature. This is suitable for many reactive terminal alkynes.[1]
-
Elevated Temperature Protocol: For less reactive substrates, heat the reaction mixture to a temperature ranging from 60 °C to 100 °C. For electron-deficient heteroaryl halides, higher temperatures and a polar aprotic solvent like DMF can be beneficial.[1]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-4,6-dimethylpyrimidine.
Data Presentation: Reaction Parameters
The following table summarizes key reaction parameters for the Sonogashira coupling of this compound. These parameters can be optimized to improve reaction yield and purity.
| Parameter | Recommended Range | Notes |
| Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Other Pd(0) or Pd(II) sources can be used.[3] |
| Co-catalyst | CuI (5-10 mol%) | Essential for the classical Sonogashira reaction.[2] |
| Base | Triethylamine, Diisopropylethylamine (2-3 equiv) | Must be anhydrous. Also acts as a solvent in some cases.[2] |
| Solvent | THF, DMF | Choice depends on reaction temperature and substrate solubility. |
| Temperature | Room Temperature to 100 °C | Higher temperatures may be needed for less reactive substrates.[1] |
| Alkyne Stoichiometry | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the pyrimidine. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, catalyst deactivation. | Increase catalyst loading, switch to a different palladium source or ligand, use a more polar solvent (DMF) and higher temperature.[1] |
| Glaser Coupling | Homocoupling of the terminal alkyne. | This is a common side reaction, especially with a copper co-catalyst.[1] Consider copper-free Sonogashira conditions.[4] |
| Dehalogenation | Replacement of bromine with hydrogen. | Use a milder base or lower the reaction temperature. This is a known side reaction with bromopyrimidines.[1][4] |
| Reaction Stalls | Catalyst has degraded. | Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. Fresh catalyst can be added.[1] |
Visualizations
Experimental Workflow Diagram
References
Application Notes: 5-Bromo-4,6-dimethylpyrimidine in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of lead compounds in modern drug discovery.[1][2] This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological targets.[3] Due to their reduced complexity, fragments can explore chemical space more effectively and often form high-quality interactions with the target protein.[1] 5-Bromo-4,6-dimethylpyrimidine is a valuable fragment for inclusion in screening libraries due to its pyrimidine core, a common scaffold in medicinal chemistry, and the presence of a bromine atom which can serve as a vector for synthetic elaboration.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₇BrN₂ | [4](--INVALID-LINK--) |
| Molecular Weight | 187.04 g/mol | [4](--INVALID-LINK--) |
| CAS Number | 157335-97-2 | [4](--INVALID-LINK--) |
| SMILES | CC1=NC=NC(C)=C1Br | [4](--INVALID-LINK--) |
Application in a Hypothetical FBDD Workflow
This document outlines a hypothetical application of this compound as part of a fragment screening campaign against a protein target, Protein Kinase X (PKX). The workflow follows a standard biophysical screening cascade to identify and validate fragment hits.[4][5]
Screening Cascade Overview
A multi-step screening process is employed to identify and validate fragments that bind to PKX. This cascade approach uses orthogonal techniques to minimize false positives and provide comprehensive data on the binding event.
Figure 1: A typical fragment-based drug discovery workflow.
Experimental Protocols and Data
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF is a high-throughput method used to assess the thermal stability of a protein in the presence of a ligand. A shift in the melting temperature (ΔTm) indicates a binding event.
Protocol:
-
Prepare a solution of PKX at a final concentration of 2 µM in a buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution.
-
Dispense 20 µL of the protein-dye mixture into each well of a 96-well PCR plate.
-
Add 1 µL of each fragment from the library (including this compound) to the wells for a final fragment concentration of 200 µM. Include a DMSO control.
-
Seal the plate and perform the thermal melt experiment using a real-time PCR instrument, ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence and determine the melting temperature (Tm) for each well. Calculate the ΔTm relative to the DMSO control.
Hypothetical DSF Results for Selected Fragments:
| Fragment ID | Structure | ΔTm (°C) | Hit? |
| F001 | This compound | +2.1 | Yes |
| F002 | 2-amino-5-bromopyrimidine | +1.8 | Yes |
| F003 | 4-Chloro-2-(methylthio)pyrimidine | +0.3 | No |
| F004 | 5-methoxyindole | +2.5 | Yes |
A ΔTm of ≥ 1.0 °C is considered a hit in this hypothetical screen.
Hit Validation: NMR Spectroscopy
Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) or Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are used to confirm the binding of the hits from the primary screen.
Protocol (STD NMR):
-
Prepare a 200 µL sample containing 10 µM of PKX and 100 µM of the fragment hit (e.g., this compound) in a deuterated buffer.
-
Acquire a 1D proton NMR spectrum as a reference.
-
Acquire an STD NMR spectrum with on-resonance saturation of the protein and an off-resonance spectrum.
-
Subtract the on-resonance from the off-resonance spectrum to obtain the STD spectrum, which will show signals only from the binding fragment.
References
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. onenucleus.com [onenucleus.com]
- 4. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Synthesis of 5-aryl-4,6-dimethylpyrimidines: Application Notes and Protocols for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of 5-aryl-4,6-dimethylpyrimidines represents a key step in the creation of novel compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the efficient synthesis of this important chemical scaffold.
The pyrimidine core is a ubiquitous feature in a vast array of biologically active molecules, including approved pharmaceuticals. The introduction of an aryl group at the 5-position of the 4,6-dimethylpyrimidine ring system can significantly influence the pharmacological properties of the resulting molecule, making the development of robust synthetic routes to these compounds a critical area of research. The primary method detailed herein is a two-step sequence involving the bromination of 4,6-dimethylpyrimidine followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Core Synthetic Strategy
The principal synthetic route to 5-aryl-4,6-dimethylpyrimidines involves two key transformations:
-
Synthesis of the Starting Material: Preparation of 4,6-dimethylpyrimidine from readily available commercial reagents.
-
Bromination: Introduction of a bromine atom at the 5-position of the pyrimidine ring to create the key intermediate, 5-bromo-4,6-dimethylpyrimidine.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction of this compound with a variety of arylboronic acids to generate the target 5-aryl-4,6-dimethylpyrimidines.
This approach offers a versatile and high-yielding pathway to a diverse library of 5-aryl-4,6-dimethylpyrimidine derivatives.
Data Presentation: Suzuki-Miyaura Cross-Coupling of this compound
The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling reaction between this compound and various arylboronic acids, based on typical reaction conditions. Yields are representative and may vary depending on the specific reaction conditions and the nature of the arylboronic acid.
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 5-phenyl-4,6-dimethylpyrimidine | 85-95 |
| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-4,6-dimethylpyrimidine | 90-98 |
| 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-4,6-dimethylpyrimidine | 80-90 |
| 4-Tolylboronic acid | 5-(4-tolyl)-4,6-dimethylpyrimidine | 88-96 |
| 4-Nitrophenylboronic acid | 5-(4-nitrophenyl)-4,6-dimethylpyrimidine | 75-85 |
| Thiophen-2-ylboronic acid | 4,6-dimethyl-5-(thiophen-2-yl)pyrimidine | 70-85 |
Experimental Protocols
Protocol 1: Synthesis of 4,6-dimethylpyrimidine
This protocol outlines the synthesis of the starting material, 4,6-dimethylpyrimidine, via the condensation of acetylacetone and formamidine.
Materials:
-
Acetylacetone
-
Formamidine acetate
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
To a solution of sodium ethoxide in ethanol, add formamidine acetate and stir the mixture at room temperature for 30 minutes.
-
To this mixture, add acetylacetone dropwise while maintaining the temperature below 30°C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 4,6-dimethylpyrimidine.
Protocol 2: Synthesis of this compound
This protocol describes the bromination of 4,6-dimethylpyrimidine at the 5-position using N-bromosuccinimide (NBS).
Materials:
-
4,6-dimethylpyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 4,6-dimethylpyrimidine in acetonitrile in a round-bottom flask.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the synthesis of 5-aryl-4,6-dimethylpyrimidines.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-4,6-dimethylpyrimidine.
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows.
Application Notes and Protocols for the Derivatization of 5-Bromo-4,6-dimethylpyrimidine in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including numerous approved drugs. The functionalization of this core structure is of significant interest in medicinal chemistry for the exploration of structure-activity relationships (SAR) and the discovery of novel therapeutic agents. 5-Bromo-4,6-dimethylpyrimidine serves as a versatile and readily available starting material for the synthesis of diverse compound libraries. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. This document provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which are highly amenable to library synthesis.
Data Presentation: Representative Library Yields
The following tables summarize typical yields for the synthesis of a representative library of 5-substituted-4,6-dimethylpyrimidine derivatives using the protocols outlined in this document.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Aryl/Heteroaryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4,6-Dimethyl-5-phenylpyrimidine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4,6-dimethylpyrimidine | 82 |
| 3 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-4,6-dimethylpyrimidine | 78 |
| 4 | Thiophene-2-boronic acid | 4,6-Dimethyl-5-(thiophen-2-yl)pyrimidine | 75 |
| 5 | Pyridine-3-boronic acid | 4,6-Dimethyl-5-(pyridin-3-yl)pyrimidine | 68 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 4,6-Dimethyl-5-(phenylethynyl)pyrimidine | 92 |
| 2 | 1-Hexyne | 4,6-Dimethyl-5-(hex-1-yn-1-yl)pyrimidine | 88 |
| 3 | 3-Hydroxy-3-methyl-1-butyne | 4-(4,6-Dimethylpyrimidin-5-yl)-2-methylbut-3-yn-2-ol | 85 |
| 4 | Ethynyltrimethylsilane | 5-((Trimethylsilyl)ethynyl)-4,6-dimethylpyrimidine | 95 |
| 5 | 4-Ethynylanisole | 5-((4-Methoxyphenyl)ethynyl)-4,6-dimethylpyrimidine | 90 |
Table 3: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(4,6-Dimethylpyrimidin-5-yl)morpholine | 80 |
| 2 | Aniline | N-(4,6-Dimethylpyrimidin-5-yl)aniline | 75 |
| 3 | Benzylamine | N-Benzyl-4,6-dimethylpyrimidin-5-amine | 78 |
| 4 | Piperidine | 5-(Piperidin-1-yl)-4,6-dimethylpyrimidine | 82 |
| 5 | N-Methylaniline | N,4,6-Trimethyl-N-phenylpyrimidin-5-amine | 70 |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a variety of aryl and heteroaryl boronic acids.[1][2][3]
Materials:
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry Schlenk flask, add this compound, the corresponding boronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask.
-
Add a degassed 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol provides a general method for the palladium- and copper-cocatalyzed coupling of this compound with terminal alkynes.[4][5][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous DMF and triethylamine to the flask.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours. Gentle heating (40-60 °C) may be required for less reactive alkynes.
-
After the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.[7][8][9][10]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
-
Outside the glovebox, add this compound and anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Experimental Workflow for Library Synthesis
Caption: A generalized workflow for the parallel synthesis of a 5-substituted-4,6-dimethylpyrimidine library.
Catalytic Cycles for Cross-Coupling Reactions
Caption: Simplified catalytic cycles for Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Application in Kinase Inhibitor Discovery: Targeting the PI3K/Akt/mTOR Pathway
Derivatives of the pyrimidine scaffold are known to be potent inhibitors of various protein kinases. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[11][12] The synthesized library of 5-substituted-4,6-dimethylpyrimidines can be screened for inhibitory activity against key kinases in this pathway, such as PI3K, Akt, or mTOR.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrimidine-based kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig_reaction [chemeurope.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of 2-bromo-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 2-bromo-4-methylpyridine. It includes a general experimental protocol, a summary of reaction conditions with various boronic acids, and visual diagrams of the experimental workflow and catalytic cycle. The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, widely used in the synthesis of novel pyridine-based compounds for medicinal chemistry and materials science.[1][2]
Reaction Principle
The Suzuki-Miyaura reaction facilitates the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[2][3] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4] For substrates like 2-bromo-4-methylpyridine, the pyridine nitrogen can sometimes coordinate with the palladium catalyst, potentially leading to deactivation. Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial for achieving high yields.[2][5]
Quantitative Data Summary
The efficiency of the Suzuki coupling of 2-bromo-4-methylpyridine is influenced by the electronic and steric properties of the boronic acid coupling partner. The following table summarizes representative reaction yields with various boronic acids.
| Boronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | 4-Methyl-2-phenylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (microwave) | 81[6] |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | ~90 (estimated)[1] |
| 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | ~85 (estimated)[1] |
| 3-Thienylboronic acid | 4-Methyl-2-(thiophen-3-yl)pyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 73[1] |
Note: The yields for 4-methoxyphenylboronic acid and 4-chlorophenylboronic acid are representative values from studies on similar substrates and are included to provide a reasonable expectation of reactivity.[1] Direct comparison of yields should be interpreted with caution as reaction conditions may vary between different sources.[6]
Experimental Protocols
This section details a general procedure for the Suzuki-Miyaura coupling of 2-bromo-4-methylpyridine. Optimization of specific parameters such as the catalyst, ligand, base, and solvent may be necessary for different boronic acids to achieve maximum yield.[1]
Materials:
-
2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.1–1.5 equiv.)[2]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[2]
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv.)[2]
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)[1]
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)[1]
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromo-4-methylpyridine, the arylboronic acid, the palladium catalyst, and the base.[1]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with a high-purity inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][2] The presence of oxygen can lead to catalyst deactivation and promote undesirable side reactions like the homocoupling of the boronic acid.[5]
-
Solvent Addition: Add the degassed solvent mixture via syringe.[1][2]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically between 80-120 °C).[1][2]
-
Monitoring: Monitor the progress of the reaction periodically using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-4-methylpyridine product.[2]
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki coupling of 2-bromo-4-methylpyridine.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application of 5-Bromo-4,6-dimethylpyrimidine in Kinase Inhibitor Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-Bromo-4,6-dimethylpyrimidine as a versatile starting material in the synthesis of potential kinase inhibitors. The pyrimidine scaffold is a privileged core structure in medicinal chemistry, renowned for its presence in numerous FDA-approved kinase inhibitors. The strategic functionalization of the pyrimidine ring is a key approach in developing potent and selective kinase inhibitors that target a wide array of signaling pathways implicated in diseases such as cancer and inflammatory disorders.
This compound offers a unique platform for chemical modification. The bromine atom at the 5-position serves as a versatile handle for introducing diverse chemical moieties through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the synthesis of libraries of 5-aryl and 5-amino-4,6-dimethylpyrimidine derivatives, which are structural motifs found in various kinase inhibitors.
Key Applications in Kinase Inhibitor Synthesis
The primary application of this compound in this context is as a building block for creating more complex molecules with potential kinase inhibitory activity. The two main synthetic routes involve the formation of new carbon-carbon or carbon-nitrogen bonds at the C5 position.
-
Synthesis of 5-Aryl-4,6-dimethylpyrimidines via Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl groups. These substituents can be tailored to interact with specific residues within the ATP-binding pocket of various kinases, thereby influencing potency and selectivity.
-
Synthesis of 5-Amino-4,6-dimethylpyrimidines via Buchwald-Hartwig Amination: The introduction of an amino group at the C5 position provides a crucial hydrogen bond donor/acceptor site, which can mimic the hinge-binding interactions of the natural ATP ligand with the kinase. Further elaboration of this amino group can lead to compounds with enhanced biological activity.
Targeted Signaling Pathways
Kinase inhibitors developed from pyrimidine scaffolds have been shown to target a multitude of signaling pathways critical for cell proliferation, survival, and differentiation. While specific inhibitors from this compound are not extensively documented, analogous 4,6-disubstituted pyrimidine derivatives have been reported to inhibit kinases in the following pathways:
-
Janus Kinase (JAK) Signaling Pathway: JAK inhibitors are crucial in treating autoimmune diseases and myeloproliferative neoplasms. The JAK-STAT signaling cascade is a primary target for pyrimidine-based inhibitors.
-
Phosphoinositide 3-Kinase (PI3K) Signaling Pathway: The PI3K/AKT/mTOR pathway is frequently dysregulated in cancer. 4,6-Diaryl-substituted pyrimidines have demonstrated inhibitory activity against PI3Ks.[1]
Below is a diagram illustrating a simplified JAK-STAT signaling pathway, a potential target for inhibitors derived from this compound.
References
Application Notes and Protocols: Metal-Catalyzed C-N Bond Formation Using 5-Bromo-4,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the metal-catalyzed carbon-nitrogen (C-N) bond formation utilizing 5-Bromo-4,6-dimethylpyrimidine as a key building block. The resulting 5-amino-4,6-dimethylpyrimidine scaffold is a prevalent motif in molecules of significant interest in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. This document offers detailed experimental protocols for palladium- and copper-catalyzed amination reactions, quantitative data for reaction optimization, and insights into the biological relevance of the synthesized compounds.
Introduction
The construction of C-N bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, have emerged as powerful and versatile methods for the formation of these bonds.[1][2] this compound is a readily accessible and reactive substrate for these transformations, offering a gateway to a diverse range of N-substituted 4,6-dimethylpyrimidin-5-amines. These products are of high value due to the prevalence of the aminopyrimidine core in numerous biologically active compounds, including approved drugs and clinical candidates.[3][4] The pyrimidine ring system is known to effectively form hydrogen bonds and can act as a bioisostere for other aromatic systems, often improving the pharmacokinetic and pharmacodynamic properties of drug candidates.[3]
Biological Relevance and Applications
Derivatives of aminopyrimidines exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] A significant application of these compounds is in oncology, where they have been successfully developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. For instance, aminopyrimidine-based molecules have been shown to target kinases such as the Epidermal Growth Factor Receptor (EGFR) and Polo-like kinase 4 (PLK4), both of which are implicated in the progression of various cancers.[6][7] The synthesis of a library of N-substituted 5-amino-4,6-dimethylpyrimidines can, therefore, be a critical step in a drug discovery program aimed at identifying novel kinase inhibitors.
Data Presentation: Metal-Catalyzed Amination of this compound
The following tables summarize optimized reaction conditions for the palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation of this compound with various amines. The data is extrapolated from studies on structurally similar bromopyrimidines and other halo(hetero)arenes.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Dioxane | 100 | 16 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | K₃PO₄ | t-BuOH | 100 | 18 | 75-85 |
| 4 | Benzylamine | Pd(OAc)₂ (5) | RuPhos (7.5) | LiHMDS | THF | 80 | 24 | 70-80 |
Table 2: Copper-Catalyzed Ullmann Condensation
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 120 | 24 | 70-80 |
| 2 | Morpholine | CuCl (10) | 1-Methyl-imidazole (20) | t-BuOLi | Toluene | 110 | 24 | 65-75 |
| 3 | Imidazole | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ | DMF | 130 | 36 | 60-70 |
| 4 | Pyrrolidine | Cu₂O (10) | N,N'-Dimethylethylenediamine (20) | K₃PO₄ | Dioxane | 110 | 30 | 70-80 |
Experimental Protocols
The following are detailed, representative protocols for the Buchwald-Hartwig and Ullmann amination reactions of this compound.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 mmol, 187 mg)
-
Aniline (1.2 mmol, 112 mg, 109 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 23.1 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating block or microwave reactor
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add anhydrous toluene (5 mL) followed by aniline via syringe.
-
Seal the vessel tightly and place it in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-phenyl-4,6-dimethylpyrimidin-5-amine.
Protocol 2: Copper-Catalyzed Ullmann Condensation of this compound with Aniline
Materials:
-
This compound (1.0 mmol, 187 mg)
-
Aniline (1.5 mmol, 140 mg, 137 µL)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
L-proline (0.2 mmol, 23 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)
-
Reaction vial with a screw cap
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add this compound, potassium carbonate, CuI, and L-proline.
-
Seal the vial and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add anhydrous DMSO (5 mL) followed by aniline via syringe.
-
Seal the vial tightly and place it in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction mixture vigorously for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired N-phenyl-4,6-dimethylpyrimidin-5-amine.
Concluding Remarks
The metal-catalyzed C-N bond formation using this compound provides an efficient and modular route to a variety of N-substituted aminopyrimidines. The choice between palladium and copper catalysis will depend on the specific amine coupling partner, functional group tolerance, and desired reaction conditions. The protocols and data presented herein serve as a valuable starting point for researchers in academic and industrial settings to synthesize novel compounds for drug discovery and development, particularly in the pursuit of new kinase inhibitors and other targeted therapies. Careful optimization of the reaction parameters for each specific substrate combination is recommended to achieve the highest possible yields and purity.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 6. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yields with Bromopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki coupling reactions involving bromopyrimidines.
Troubleshooting Guide
Question 1: I am observing low to no yield in my Suzuki coupling reaction with a bromopyrimidine. What are the common causes and how can I improve it?
Answer:
Low yields in Suzuki coupling reactions with bromopyrimidines are a frequent challenge. Several factors, often related to the inherent electronic properties of the pyrimidine ring, can contribute to this issue.
Common Causes and Suggested Solutions:
-
Catalyst Inhibition by Pyrimidine Nitrogen: The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species and inhibiting the reaction.[1][2][3]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium center, preventing coordination with the pyridine nitrogen.[2]
-
-
Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond on the electron-deficient pyrimidine ring can be less reactive towards oxidative addition, which is often the rate-limiting step of the catalytic cycle.[2]
-
Solution: Consider increasing the reaction temperature. Screening different palladium catalysts and ligands can also be beneficial. More electron-rich and bulky ligands can facilitate the oxidative addition step.[2]
-
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl compounds like pyrimidines.[1]
-
Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, resulting in a slow or incomplete reaction.[1]
-
Inactive Catalyst: The palladium catalyst can degrade, especially if it is old or has been exposed to air.[1]
-
Solution: Use a fresh batch of catalyst. For challenging couplings, consider using more active pre-catalysts, such as Buchwald G3 or G4 palladacycles.[1]
-
Question 2: I am observing significant byproduct formation, such as homocoupling of the boronic acid and/or dehalogenation of my bromopyrimidine. How can I minimize these side reactions?
Answer:
Side reactions like homocoupling and dehalogenation are common pitfalls in Suzuki coupling reactions.
Minimizing Homocoupling:
Homocoupling, the formation of a biaryl product from two boronic acid molecules, is often promoted by the presence of oxygen.[1][2]
-
Thoroughly Degas Solvents: It is crucial to remove dissolved oxygen from all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[1][2]
-
Maintain an Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the experiment.[1]
-
Use a Pd(0) Source: Utilizing a Pd(0) source like Pd(PPh₃)₄ or generating the Pd(0) species in situ from a Pd(II) precursor with a phosphine ligand can sometimes reduce homocoupling.[2]
-
Slow Addition of Boronic Acid: Adding the boronic acid slowly to the reaction mixture can help keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[4]
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding free boronic acids.[4]
Minimizing Dehalogenation (Protodebromination):
Dehalogenation is the replacement of the bromine atom with a hydrogen atom. This side reaction is particularly prevalent in the presence of protic sources like water.[1]
-
Use Anhydrous Conditions: Ensure all solvents are anhydrous and glassware is thoroughly dried.[1]
-
Choice of Base: The choice of base can also influence the extent of dehalogenation.[1]
-
Water Content: The presence of water can be crucial for the coupling but can also promote dehalogenation. In some cases, using minimal amounts of water is key to avoiding significant dehalogenation.[5]
Question 3: My reaction is not going to completion, and I still have unreacted starting material. What should I try?
Answer:
Incomplete conversion can be due to several factors.
-
Inactive Catalyst or Inappropriate Ligand: As mentioned earlier, the catalyst may be inactive, or the ligand may not be optimal. Using a fresh, active catalyst or screening different ligands is recommended.[1] For electron-deficient pyrimidines, bulky and electron-donating ligands are often more effective.[1]
-
Insufficient Base Strength: The base might not be strong enough to effectively promote the transmetalation step. Consider screening stronger bases.[1]
-
Inadequate Temperature: The reaction may require more thermal energy. Cautiously increasing the reaction temperature can improve the reaction rate and conversion.[3]
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of bromopyrimidines?
A1: There is no single "best" combination as the optimal choice depends on the specific bromopyrimidine and boronic acid used. However, for challenging substrates like bromopyrimidines, catalyst systems with bulky, electron-rich phosphine ligands are often preferred to mitigate catalyst inhibition by the pyrimidine nitrogen.[2] Common and effective combinations include:
-
Pd₂(dba)₃ with ligands like SPhos, XPhos, or RuPhos: These are often highly effective for heteroaryl couplings.[2]
-
Pd(PPh₃)₄: A versatile and commonly used catalyst, often effective for a range of substrates.[4][6]
-
Pd(OAc)₂ with a phosphine ligand: Another common precursor, but may be more prone to deactivation with pyridinic substrates if a suitable ligand is not used.[1]
Q2: What is the role of the base in the Suzuki coupling reaction?
A2: The base plays a crucial role in the catalytic cycle. It is essential for the transmetalation step, where it activates the boronic acid.[1] The base also aids in the reductive elimination step, which regenerates the active Pd(0) catalyst.[1] The choice and strength of the base can significantly impact the reaction yield and rate.
Q3: Can I run the Suzuki coupling of a bromopyrimidine under air?
A3: It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1][2] For optimal and reproducible results, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[1]
Q4: Are bromopyrimidines or chloropyrimidines better coupling partners?
A4: Generally, bromopyrimidines are more reactive than chloropyrimidines in Suzuki coupling reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the oxidative addition step of the catalytic cycle more favorable.[1] While reactions with chloropyrimidines are possible, they often require more specialized and highly active catalyst systems.[1][7]
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Bromopyrimidines.
| Entry | Bromopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [6] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 70-80 | 18-22 | 40 | [6] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Toluene/H₂O | 70-80 | 18-22 | 70 | [6] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene/H₂O | 70-80 | 18-22 | 80 | [6] |
| 5 | 5-Bromopyrimidine | Arylboronic acid | Pd₂(dba)₃ | 1 (a custom ligand) | K₃PO₄ | 1,4-Dioxane | 110 | - | 91 | [8] |
| 6 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 (MW) | 0.25 | 80 | [9] |
Table 2: Effect of Base and Solvent on Suzuki Coupling Yield.
| Base | pKa (approx.) | General Suitability | Solvent | Type | General Suitability |
| K₃PO₄ | 12.3 | Often a good choice, provides a balance of reactivity and functional group tolerance.[1] | Toluene | Nonpolar Aprotic | Often provides high yields and is a common first choice.[3] |
| K₂CO₃ | 10.3 | A common and cost-effective choice.[1] | 1,4-Dioxane | Polar Aprotic Ether | Frequently used and effective, often with good reagent solubility.[3] |
| Cs₂CO₃ | 10.0 | Good to excellent, its solubility in solvents like dioxane and DMF can be advantageous.[3] | THF | Polar Aprotic Ether | Good solvent, but its lower boiling point may limit reaction temperature.[3] |
| Na₂CO₃ | 10.3 | Moderate to high yields.[1] | DMF | Polar Aprotic | Can aid in the solubility of starting materials.[1] |
| NaOtBu | 19.0 | Very strong base, can promote side reactions in Suzuki couplings.[3] | Acetonitrile | Polar Aprotic | Can bind to the palladium catalyst and inhibit the reaction.[3] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Bromopyrimidine
Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.[1]
1. Reaction Setup:
-
In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine the bromopyrimidine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (2.0-3.0 eq.).[1][4]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if separate, the ligand.[1][4]
2. Inert Atmosphere:
-
Seal the flask with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to establish an inert atmosphere.[2]
3. Solvent Addition:
-
Add the degassed solvent(s) (e.g., 1,4-dioxane/water 4:1 v/v) via syringe.[2]
4. Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][2]
5. Monitoring:
-
Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]
6. Workup:
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1][2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
7. Purification:
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel.
Microwave-Assisted Protocol for Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.[10]
1. Reaction Setup:
-
In a microwave vial, combine the bromopyrimidine, the arylboronic acid (1.5 equiv), the base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv), and the palladium catalyst.[10]
2. Solvent Addition:
-
Add the chosen degassed solvent system (e.g., 1,4-dioxane/water 4:1) to the vial.[10]
3. Microwave Irradiation:
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[10]
4. Workup and Purification:
-
Follow the workup and purification steps as described in the conventional heating protocol.[10]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Coupling of Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Suzuki-Miyaura cross-coupling of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Suzuki coupling of pyrimidines?
A1: The most prevalent side reactions include:
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond of the boronic acid, which is replaced by a carbon-hydrogen bond, leading to a significant reduction in the yield of the desired coupled product.[1][2] This reaction is often promoted by high temperatures and the choice of base.[3]
-
Homocoupling: The self-coupling of two boronic acid molecules to form a biaryl byproduct is a common issue.[3] This can be exacerbated by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species.[3]
-
Dehalogenation: This side reaction involves the removal of the halogen atom from the pyrimidine ring without the desired coupling occurring, resulting in a hydrodehalogenated pyrimidine byproduct.[4]
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation and consequently, lower reaction yields.[5] This is a well-documented issue, sometimes referred to as the "2-pyridyl problem" in analogous systems.[3]
Q2: My Suzuki coupling reaction with a chloropyrimidine is giving a low yield. What are the likely causes?
A2: Low yields with chloropyrimidines are a common challenge and can be attributed to several factors:
-
Poor Reactivity of Chloropyrimidines: Chloro-substituted pyrimidines are generally less reactive than their bromo or iodo counterparts, often necessitating more active and specialized catalyst systems to achieve good conversion.[3][5]
-
Catalyst Deactivation: As mentioned above, the pyrimidine nitrogen atoms can inhibit the palladium catalyst.[5] The choice of a bulky, electron-rich phosphine ligand can often mitigate this issue by sterically shielding the metal center.[3]
-
Suboptimal Reaction Conditions: The selection of the base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can lead to poor catalytic turnover and increased side reactions.[5]
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner may be degrading under the reaction conditions, reducing its availability for the desired cross-coupling.[3]
Q3: How can I minimize protodeboronation in my pyrimidine Suzuki coupling?
A3: To minimize protodeboronation, consider the following strategies:
-
Use Boronic Esters or Trifluoroborates: MIDA (N-methyliminodiacetic acid) boronate esters and potassium trifluoroborate salts are more stable alternatives to boronic acids and are less prone to protodeboronation.[2][3] They act as "slow-release" sources of the boronic acid in the reaction.[2]
-
Optimize the Base: The choice of base can significantly influence the rate of protodeboronation. Weaker bases may be beneficial in some cases. A screening of different bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ is often recommended.
-
Control the Temperature: Higher temperatures can accelerate protodeboronation.[3] Running the reaction at the lowest effective temperature is advisable.
-
pH Control: For heteroaromatic boronic acids, the pH of the reaction medium is a critical factor. For some pyridineboronic acids, the maximum rate of decomposition is observed at neutral pH due to the formation of a reactive zwitterionic species.[2] Adjusting the pH away from neutral can sometimes slow down this side reaction.[2]
Q4: What is the cause of homocoupling of my boronic acid, and how can I prevent it?
A4: Homocoupling is often promoted by the presence of Pd(II) species, which can arise from an inefficiently reduced Pd(II) precatalyst or the presence of oxygen.[3] To prevent this:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Use a Pd(0) Catalyst Source: Employing a Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial.
-
Efficient Precatalyst Reduction: If using a Pd(II) precatalyst, ensure conditions are optimal for its reduction to the active Pd(0) state.
Troubleshooting Guides
Problem 1: Low to no conversion of starting materials.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider switching to a more active catalyst system, such as one employing a Buchwald dialkylbiaryl phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3] |
| Poor Substrate Reactivity | Increase the reaction temperature. If using a chloropyrimidine, consider switching to the more reactive bromopyrimidine if synthetically feasible. |
| Inappropriate Base or Solvent | Screen a variety of bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, toluene/ethanol/water, THF/water).[6][7] |
| Catalyst Poisoning | Ensure all reagents and solvents are free from impurities, especially sulfur-containing compounds which can poison the palladium catalyst.[5][8] |
Problem 2: Significant formation of the protodeboronated byproduct.
| Possible Cause | Troubleshooting Step |
| Unstable Boronic Acid | Replace the boronic acid with a more stable derivative, such as a pinacol ester, MIDA boronate ester, or a potassium trifluoroborate salt.[3] |
| High Reaction Temperature | Lower the reaction temperature and monitor for an increase in the desired product-to-byproduct ratio. |
| Incompatible Base | Screen different bases. For heteroaromatic boronic acids, the choice of base can be critical in minimizing protodeboronation. |
Problem 3: Presence of significant homocoupling byproduct.
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Ensure the reaction setup is rigorously degassed and maintained under an inert atmosphere.[3] |
| Inefficient Catalyst Activation | If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction to Pd(0). Alternatively, use a Pd(0) source directly. |
Data Presentation
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 2,4-Dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [7] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [7] |
| Pd(dppf)Cl₂·CH₂Cl₂ | - | 70 | Wide bite angle ligand, effective for reductive elimination. | [7] |
| Pd(OAc)₂ | PPh₃ | - | Lower yields compared to Pd(PPh₃)₄. | [7] |
Table 2: Effect of Solvent on the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Solvent | Temperature (°C) | Yield (%) |
| THF | 100 | 66 |
| DMF | 100 | 58 |
| 1,4-Dioxane | 100 | 71 |
| Isopropanol | 100 | 50 |
Reaction conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), 24 h. Data sourced from[7].
Table 3: Effect of Base on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine
| Base | Solvent | Yield (%) |
| K₃PO₄ | 1,4-Dioxane | Good to better yields |
| K₂CO₃ | 1,4-Dioxane | Lower yields |
| Na₂CO₃ | 1,4-Dioxane | Lower yields |
Data sourced from[9].
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [7][10]
-
Reaction Setup: In a microwave reactor vial, combine 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).
-
Inert Atmosphere: Seal the vial and flush with argon.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 100 °C for 15 minutes.
-
Workup: After cooling, extract the mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Conventional Suzuki Coupling of a Dichloropyrimidine Derivative [6]
-
Reaction Setup: Dissolve the dichloropyrimidine (e.g., 2,4-dichloropyrimidine, 0.67 mmol) in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Degassing: Degas the solution with argon for at least 15 minutes.
-
Reagent Addition: Add the arylboronic acid (1.0-1.2 equivalents), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2-3 equivalents).
-
Reaction: Stir the mixture at a suitable temperature (e.g., 55-80 °C) for the required time (typically monitored by TLC or LC-MS).
-
Workup: After completion, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, dry it with a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate it in vacuo.
-
Purification: Purify the crude product by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Minimizing Homocoupling of Boronic Acids in Suzuki Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the undesired homocoupling of boronic acids during Suzuki-Miyaura cross-coupling reactions. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of a Suzuki reaction, and why is it problematic?
A1: Boronic acid homocoupling is a significant side reaction where two molecules of the boronic acid (or its derivative) react with each other to form a symmetrical biaryl compound. This is undesirable for several reasons: it consumes the boronic acid starting material, leading to a reduced yield of the desired cross-coupled product, and the homocoupled byproduct can often be difficult to separate from the target molecule due to similar physical properties, complicating purification.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main culprits responsible for promoting the homocoupling of boronic acids are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2]
-
Oxygen: Dissolved molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) species can then participate in a catalytic cycle that leads to homocoupling.[1][2]
-
Palladium(II) Species: The use of Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) without efficient in situ reduction to the active Pd(0) state can lead to a significant concentration of Pd(II) that directly promotes the homocoupling of two boronic acid molecules.[1][2] This reaction pathway also serves to generate the active Pd(0) catalyst, but at the expense of the boronic acid.[3]
Q3: How does the choice of palladium catalyst influence the extent of homocoupling?
A3: The choice of the palladium source is critical. Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred as it circumvents the need for an in situ reduction step that can initiate homocoupling.[1] If a Pd(II) source is used, the rate of its reduction to Pd(0) relative to the rate of homocoupling becomes a key factor. Modern precatalysts, like Buchwald's palladacycles, are designed for rapid and clean generation of the active Pd(0) species, which can help to minimize the concentration of homocoupling-promoting Pd(II) species.[4]
Q4: Can the stability of the boronic acid derivative affect the rate of homocoupling?
A4: Yes, the stability of the organoboron reagent plays a crucial role. Boronic acids themselves can be prone to decomposition and side reactions.[1][3] Utilizing more stable derivatives, such as pinacol esters (Bpin) or N-methyliminodiacetic acid (MIDA) boronates, can suppress homocoupling.[1][4] These derivatives provide a slow, controlled release of the boronic acid into the catalytic cycle, keeping its instantaneous concentration low and thus disfavoring the bimolecular homocoupling reaction.[1]
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
This guide provides systematic strategies to diagnose and mitigate the formation of homocoupling byproducts in your Suzuki reactions.
Problem: Significant Formation of Homocoupling Byproduct
Below is a logical workflow to troubleshoot and minimize homocoupling.
Detailed Troubleshooting Strategies and Protocols
The presence of oxygen is a primary driver of homocoupling.[1][2] Therefore, ensuring an inert atmosphere is the first and most critical step.
-
Strategy: Thoroughly degas all solvents and the reaction mixture prior to heating.
-
Experimental Protocol (Freeze-Pump-Thaw Degassing): This is the most effective method for removing dissolved gases from solvents.[5][6][7][8][9]
-
Place the solvent in a Schlenk flask, ensuring the flask is no more than half full to prevent breakage upon freezing.
-
Attach the flask to a Schlenk line.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the flask to a high vacuum for 5-10 minutes to remove gases from the headspace.
-
Close the stopcock to the vacuum line and thaw the solvent in a water bath. You will observe gas bubbles evolving from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete degassing.
-
After the final cycle, backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
As discussed, Pd(II) species are known to promote homocoupling.[1][2][3]
-
Strategy A: Use a Pd(0) Precatalyst.
-
Recommendation: Employ a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1] These catalysts do not require an in-situ reduction step that can lead to homocoupling.
-
-
Strategy B: Use a Mild Reducing Agent with Pd(II) Precatalysts.
-
Recommendation: If using a Pd(II) salt (e.g., Pd(OAc)₂), add a mild reducing agent to facilitate the formation of the active Pd(0) species without promoting side reactions.
-
Experimental Protocol: Add 1-2 equivalents of potassium formate to the reaction mixture before the addition of the palladium catalyst.[1] This can help to minimize the concentration of free Pd(II).
-
The ligand and base can significantly influence the relative rates of the desired cross-coupling and the undesired homocoupling.
-
Strategy: Screen Ligands and Bases.
-
Ligands: Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), can accelerate the reductive elimination step of the catalytic cycle, which forms the desired product.[2] This can outcompete the pathways leading to homocoupling.
-
Bases: The choice of base can affect the activation of the boronic acid and the overall reaction kinetics. It is often beneficial to screen a variety of inorganic bases.
-
Experimental Protocol (Ligand and Base Screening):
-
Set up an array of small-scale reactions in parallel (e.g., in a 24-well plate).
-
To each well, add the aryl halide, boronic acid, and a pre-weighed amount of a different palladium catalyst/ligand combination (e.g., Pd(OAc)₂/SPhos, Pd(dppf)Cl₂, etc.).
-
Add a stock solution of a different base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to each well.
-
Add the degassed solvent, seal the plate, and heat the reaction.
-
Monitor the reactions by LC-MS or GC-MS to determine the product-to-homocoupling ratio for each set of conditions.
-
-
If the boronic acid is particularly unstable, protecting it can be a highly effective strategy.
-
Strategy: Employ MIDA Boronates.
-
Recommendation: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography.[10] They slowly release the boronic acid under the basic and aqueous conditions of the Suzuki reaction, thus maintaining a low concentration of the active boronic acid and minimizing homocoupling.
-
Experimental Protocol (Synthesis of a MIDA Boronate): [10]
-
To a round-bottom flask equipped with a stir bar and condenser, add the boronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv).
-
Add anhydrous dioxane as the solvent.
-
Heat the mixture to reflux (approximately 101 °C) for 1-2 hours.
-
Cool the reaction mixture to room temperature. The MIDA boronate often precipitates and can be isolated by filtration.
-
The resulting MIDA boronate can be used directly in the Suzuki coupling reaction.
-
-
Quantitative Data on Homocoupling
While extensive quantitative comparisons are often substrate-specific, the following table, compiled from data in the literature, illustrates the significant impact of oxygen and the choice of palladium source on the formation of the homocoupling byproduct.
| Entry | Palladium Source | Atmosphere | Homocoupling Product (%) | Desired Product (%) | Reference |
| 1 | Pd(OAc)₂ | Air | 15 | 85 | [11] |
| 2 | Pd(OAc)₂ | Nitrogen | 0.5 | 99.5 | [11] |
| 3 | 5% Pd/C | Nitrogen | < 0.1 | > 99.9 | [11] |
| 4 | Pd(OAc)₂ with Potassium Formate | Nitrogen | < 0.1 | > 99.9 | [11] |
Conditions: The data is adapted from a study on the synthesis of LY451395, where the homocoupling of an aryl boronic acid was a significant side reaction. The percentages are approximate and serve to illustrate the trends.[11]
Visualization of the Homocoupling Pathway
The following diagram illustrates the proposed catalytic cycle for the Pd(II)-mediated homocoupling of boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. How To [chem.rochester.edu]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. scribd.com [scribd.com]
- 8. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N cross-coupling experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is resulting in a low yield or no product. What are the most common initial checks I should perform?
When encountering low to no yield, a systematic check of the fundamental reaction parameters is the best first step. The most common culprits include:
-
Atmosphere and Reagent Purity: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure that your reaction was set up under a rigorously maintained inert atmosphere (argon or nitrogen) and that all solvents and reagents were appropriately dried and degassed. Trace impurities in the amine or aryl halide can also poison the catalyst.[1]
-
Catalyst and Ligand Integrity: The palladium source and phosphine ligand are critical. Ensure you are using a high-purity precatalyst and that the ligand has not degraded. Some ligands are air-sensitive and should be handled accordingly.[2]
-
Base Strength and Solubility: The base is crucial for the catalytic cycle. A base that is too weak may not effectively deprotonate the amine-palladium complex. Conversely, a base that is too strong could lead to side reactions with sensitive functional groups.[3] The solubility of the base in the chosen solvent is also a critical factor.[2]
-
Reaction Temperature: Buchwald-Hartwig aminations typically require elevated temperatures, often in the range of 80-110 °C.[2] Ensure your reaction is reaching and maintaining the target temperature.
Q2: How do I choose the optimal phosphine ligand for my specific substrates?
Ligand selection is critical for a successful Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst.[4] Bulky, electron-rich phosphine ligands are generally preferred as they promote the key oxidative addition and reductive elimination steps.[4]
For challenging substrates, such as aryl chlorides or sterically hindered amines, more specialized ligands are often necessary.[5] A good starting point is to screen a small panel of ligands.
Q3: What is the role of the base, and how does its selection impact the reaction?
The primary role of the base is to deprotonate the amine or the palladium-amine complex, which is a critical step in forming the palladium-amido intermediate that precedes reductive elimination.[2][6] The choice of base can significantly affect the reaction rate and yield.[7]
-
Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reactions but can be incompatible with base-sensitive functional groups.[3][8]
-
Weaker Bases: For substrates with sensitive functionalities, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are better alternatives, though they may require higher reaction temperatures.[3][8]
-
Solubility: The base's solubility in the reaction solvent is crucial. For poorly soluble inorganic bases, vigorous stirring is necessary to ensure a sufficient reaction rate.[8]
Q4: I'm observing a significant amount of hydrodehalogenation (replacement of the halide with hydrogen) as a side product. How can I minimize this?
Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[2] It can arise from β-hydride elimination from an intermediate palladium-amido complex.[2] To minimize this:
-
Ligand Choice: Employing bulkier phosphine ligands can sterically hinder the conformation required for β-hydride elimination.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway.
-
Amine Stoichiometry: Using a slight excess of the amine can favor the desired amination pathway.
Troubleshooting Guides
Problem 1: Low or No Product Formation
If your initial checks (FAQ 1) do not resolve the issue, a more systematic optimization of the reaction conditions is necessary. The following workflow can help identify the problem.
Caption: Troubleshooting workflow for low yield.
Problem 2: Catalyst Deactivation
Palladium catalyst deactivation can be a significant issue, leading to stalled reactions.
Q: My reaction starts but then stalls before completion. What could be the cause?
Catalyst deactivation is a likely culprit. This can happen for several reasons:
-
Oxygen Sensitivity: The active Pd(0) species is readily oxidized and deactivated by trace amounts of oxygen.
-
Ligand Degradation: The phosphine ligand can degrade at high temperatures, leading to the formation of inactive palladium species.
-
Substrate/Product Inhibition: The starting materials or the product itself can sometimes coordinate too strongly to the palladium center, inhibiting catalysis.[9] Nitrogen-containing heterocycles in the substrate are common inhibitors.[9]
The following diagram illustrates potential pathways for catalyst deactivation.
Caption: Buchwald-Hartwig catalytic cycle and deactivation pathways.
Data Presentation
Table 1: Ligand Screening for the Amination of 4-Chlorotoluene with Morpholine
| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | P(o-tolyl)₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | <5 |
| 2 | BINAP | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 45 |
| 3 | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 92 |
| 4 | RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 88 |
| 5 | BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 95 |
Data is illustrative and based on general trends reported in the literature. Actual yields are substrate-dependent.
Table 2: Base Optimization for the Amination of 4-Bromobenzonitrile with Aniline
| Entry | Base | Pd Source | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | K₂CO₃ | Pd(OAc)₂ | Xantphos | Dioxane | 110 | 35 |
| 2 | K₃PO₄ | Pd(OAc)₂ | Xantphos | Dioxane | 110 | 68 |
| 3 | Cs₂CO₃ | Pd(OAc)₂ | Xantphos | Dioxane | 110 | 85 |
| 4 | NaOtBu | Pd(OAc)₂ | Xantphos | Dioxane | 110 | 91 |
| 5 | LHMDS | Pd(OAc)₂ | Xantphos | Dioxane | 110 | 88 |
Data is illustrative and based on general trends reported in the literature. Actual yields are substrate-dependent.
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening
This protocol outlines a general method for screening a panel of phosphine ligands for a Buchwald-Hartwig amination reaction.
-
Preparation of Reaction Vials: In a glovebox or under a stream of inert gas, arrange a series of oven-dried screw-cap vials, each containing a magnetic stir bar.
-
Addition of Solids: To each vial, add the aryl halide (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Ligand Addition: To each respective vial, add a different phosphine ligand (4 mol%).
-
Addition of Amine and Solvent: Add the amine (1.2 equiv) and anhydrous, degassed solvent to each vial.
-
Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).
-
Monitoring and Analysis: After a set time (e.g., 16 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by GC-MS or LC-MS to determine the conversion and yield.
Protocol 2: Ensuring Anhydrous Reaction Conditions
Strict exclusion of water is often critical for the success of the Buchwald-Hartwig amination.
-
Drying Glassware: Oven-dry all glassware overnight at >120 °C and allow it to cool in a desiccator before use. Alternatively, flame-dry the glassware under vacuum and backfill with an inert gas.[10]
-
Drying Solvents: Use commercially available anhydrous solvents packaged under an inert atmosphere. If necessary, dry solvents by passing them through an activated alumina column or by distillation from an appropriate drying agent (e.g., sodium/benzophenone for THF and ethers, calcium hydride for hydrocarbons and halogenated solvents).[11] Store dried solvents over molecular sieves.[10]
-
Drying Reagents: Solid reagents can be dried in a vacuum oven. Liquid reagents can be dried over molecular sieves. Ensure bases like NaOtBu are handled in a glovebox to prevent moisture absorption.
-
Inert Atmosphere Setup: Assemble the reaction under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line or in a glovebox.[12] Purge the reaction vessel by evacuating and backfilling with the inert gas three times before adding reagents.[13]
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig_reaction [chemeurope.com]
- 4. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. benchchem.com [benchchem.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 5-Bromo-4,6-dimethylpyrimidine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude 5-Bromo-4,6-dimethylpyrimidine. The protocols and data presented are based on general principles for the purification of heterocyclic compounds and should be considered as starting points for method development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in crude this compound?
A1: While the impurity profile can vary depending on the synthetic route, common impurities in related syntheses may include unreacted starting materials, over-brominated byproducts (e.g., dibrominated species), and regioisomers. It is also possible to have residual solvents from the reaction workup.
Q2: Which purification technique is most suitable for this compound?
A2: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification. Recrystallization is often simpler for removing small amounts of impurities from a solid product, while column chromatography provides better separation for complex mixtures or to remove impurities with similar solubility to the product.
Q3: How can I determine the purity of my this compound?
A3: The purity of your compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used. The melting point of the purified compound can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization Issues
Q1: My compound is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cools too quickly. To resolve this, try reheating the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Using a co-solvent system can also prevent oiling out.[1][2]
Q2: The yield of my recrystallized product is very low. What are the possible causes?
A2: Low recovery is a common issue in recrystallization. The most frequent cause is using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor.[1] To improve your yield, use the minimum amount of hot solvent required to dissolve the crude product. You can also try to concentrate the mother liquor and cool it again to obtain a second crop of crystals. Ensure that the solution is sufficiently cooled to maximize precipitation.
Column Chromatography Issues
Q1: How do I choose the right solvent system (mobile phase) for column chromatography?
A1: The ideal solvent system for column chromatography should provide good separation of your target compound from its impurities. This is typically determined by running a series of Thin-Layer Chromatography (TLC) plates with different solvent mixtures.[3] A good starting point for a non-polar compound like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate. The optimal mobile phase should give your product an Rf value of approximately 0.25-0.35 on a TLC plate.[4]
Q2: My purified fractions from the column are still showing impurities on a TLC. What went wrong?
A2: This can be due to several factors. The column may have been overloaded with crude material, leading to poor separation. The elution may have been too fast, not allowing for proper equilibration between the stationary and mobile phases. It is also possible that the chosen solvent system was not optimal for separating the specific impurities present. Consider using a shallower solvent gradient during elution or a different solvent system altogether.
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
-
Solvent Selection : Test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but not at room temperature. Based on the purification of similar compounds, a good starting point is a mixture of hexane and ethyl acetate or ethanol.[4][5]
-
Dissolution : Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation : Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying : Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of Crude this compound
-
Stationary Phase : Use silica gel (60-120 mesh) as the stationary phase.
-
Mobile Phase Selection : Develop a suitable mobile phase by performing TLC analysis. A common starting point is a mixture of hexane and ethyl acetate.[4] The ideal mobile phase will give an Rf value of 0.25-0.35 for the product.[4]
-
Column Packing : Prepare a slurry of silica gel in the mobile phase and pour it into the chromatography column, ensuring even packing.
-
Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution : Begin elution with the chosen mobile phase, collecting fractions.
-
Fraction Analysis : Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent/Co-solvent System | Rationale |
| Ethanol/Water | A polar protic solvent system that can be effective for moderately polar compounds. |
| Hexane/Ethyl Acetate | A non-polar/polar aprotic system suitable for compounds with lower polarity. |
| Isopropanol | A common solvent for recrystallization with moderate polarity. |
Table 2: Example TLC Analysis for Mobile Phase Selection
| Hexane:Ethyl Acetate Ratio | Rf Value of Product | Observations |
| 9:1 | 0.6 | Too high, product elutes too quickly. |
| 7:3 | 0.3 | Good separation from impurities. A potential mobile phase for the column. |
| 5:5 | 0.1 | Too low, product adheres too strongly to the silica. |
Visualizations
References
Preventing debromination of 5-Bromo-4,6-dimethylpyrimidine
Welcome to the technical support center for 5-Bromo-4,6-dimethylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and utilizing this compound in chemical synthesis, with a special focus on preventing unwanted debromination.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with this compound?
A1: Debromination, or more specifically hydrodebromination, is an undesired side reaction where the bromine atom at the 5-position of the pyrimidine ring is replaced by a hydrogen atom. This leads to the formation of 4,6-dimethylpyrimidine as a byproduct, which can reduce the yield of the desired product and complicate purification.
Q2: What are the common causes of debromination during reactions with this compound?
A2: Debromination is frequently observed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. It is often caused by the formation of palladium-hydride species in the catalytic cycle.[1] Factors that can promote the formation of these species and lead to debromination include:
-
High reaction temperatures: Higher temperatures can increase the rate of the debromination side reaction.[1]
-
Strong bases: Strong bases, particularly alkoxides, can facilitate the generation of palladium-hydride species.[1]
-
Presence of protic impurities: Water or other protic impurities can serve as a source of hydrogen for the debromination process.[2]
-
Certain catalyst and ligand systems: The choice of palladium catalyst and ligand can influence the propensity for debromination.
Q3: How can I detect if debromination is occurring in my reaction?
A3: The most common methods for detecting the debrominated byproduct (4,6-dimethylpyrimidine) are:
-
Thin Layer Chromatography (TLC): The byproduct will likely have a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to identify the mass of the byproduct, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product mixture will show characteristic signals for 4,6-dimethylpyrimidine, which can be compared to a standard or predicted spectrum.
Troubleshooting Guide: Preventing Debromination
If you are observing significant debromination in your reactions with this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Significant formation of 4,6-dimethylpyrimidine byproduct | High reaction temperature | Lower the reaction temperature. Start with milder conditions (e.g., 80 °C) and gradually increase only if the desired reaction is not proceeding.[1] |
| Use of a strong base (e.g., NaOH, NaOt-Bu) | Switch to a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1][3] | |
| Presence of water or other protic impurities | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2] | |
| Inappropriate catalyst/ligand system | Screen different palladium catalysts and ligands. For example, ligands like SPhos have been shown to be effective in minimizing side reactions in some cross-coupling reactions.[1] | |
| Reaction is slow or does not go to completion after implementing changes | Lowered temperature is too low for the desired reaction | Gradually increase the temperature in small increments while monitoring for the onset of debromination. |
| Milder base is not effective enough for the desired reaction | Screen a variety of mild bases to find the optimal balance between reactivity and minimizing the side reaction. |
Experimental Protocols
Protocol: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating measures to suppress debromination.
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the debrominated byproduct. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
To optimize your reaction and minimize debromination, it is crucial to systematically vary reaction parameters and record the outcomes. The following table provides a template for organizing your experimental data.
| Entry | Base (equiv) | Solvent(s) | Temperature (°C) | Time (h) | Yield of Desired Product (%) | Yield of Debrominated Product (%) |
| 1 | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 80 | 12 | ||
| 2 | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 80 | 12 | ||
| 3 | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 80 | 12 | ||
| 4 | K₃PO₄ (2.5) | Toluene/H₂O (4:1) | 90 | 12 | ||
| 5 | ... | ... | ... | ... |
Visualizations
Caption: Competing reaction pathways: desired cross-coupling vs. debromination.
Caption: Troubleshooting workflow for addressing debromination.
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling of Bromopyrimidines
Welcome to the technical support center for troubleshooting catalyst deactivation in the cross-coupling of bromopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during these critical synthetic transformations.
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Question 1: My reaction yield is low or the reaction has stalled. What are the common causes and how can I fix it?
Answer:
Low yields or stalled reactions are frequently due to catalyst deactivation. The primary culprits in the cross-coupling of bromopyrimidines are:
-
Catalyst Poisoning: The nitrogen atom(s) in the pyrimidine ring can coordinate to the palladium catalyst, inhibiting its activity. This is a prevalent issue with nitrogen-containing heterocycles.
-
Formation of Palladium Black: The active Pd(0) catalyst can agglomerate into inactive palladium black, a common deactivation pathway often triggered by high temperatures or impurities.
-
Ligand Degradation: The phosphine ligands used to stabilize the catalyst can degrade under harsh reaction conditions.
-
Inadequate Reaction Conditions: Suboptimal temperature, reaction time, base, or solvent can all contribute to poor catalyst performance and longevity.
Troubleshooting Steps:
-
Optimize Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and preventing substrate coordination. For pyrimidine substrates, bulky, electron-rich phosphine ligands are often preferred as they can shield the metal center. Consider screening ligands such as XPhos, RuPhos, or BrettPhos.
-
Screen Different Bases: The choice of base is critical. A base that is too weak may not be effective, while a very strong base could be incompatible with other functional groups. Common bases to screen include NaOtBu, LHMDS, and Cs₂CO₃. Be aware that with certain substrates, some bases like Cs₂CO₃ can promote dehalogenation.
-
Adjust Reaction Temperature: While heating is often necessary (typically 80-110 °C), excessively high temperatures can accelerate catalyst decomposition. If you observe the formation of palladium black, consider lowering the reaction temperature and extending the reaction time.
-
Ensure an Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
-
Check Reagent Purity and Solubility: Impurities in reagents or solvents can poison the catalyst. Additionally, ensure all reagents, especially the base, are fully dissolved in the solvent to maintain a homogeneous reaction mixture.
Question 2: I am observing significant formation of a debrominated pyrimidine byproduct. What is causing this and how can I minimize it?
Answer:
Debromination is a common side reaction in Suzuki-Miyaura couplings of bromopyrimidines. This can occur through β-hydride elimination in Buchwald-Hartwig reactions or protodeboronation of the boronic acid followed by reduction in Suzuki reactions.
Strategies to Minimize Debromination:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the debromination side reaction.
-
Use High-Purity Boronic Acids: For Suzuki reactions, use fresh, high-quality boronic acid or a more stable derivative like a pinacol ester to minimize protodeboronation.
-
Protecting Groups: In some cases, protecting the pyrrole nitrogen (if present) can suppress dehalogenation.
Question 3: My Heck reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
Poor regioselectivity in Heck reactions with bromopyrimidines can be influenced by several factors.
Strategies to Improve Regioselectivity:
-
Ligand Choice: The steric and electronic properties of the ligand play a critical role. Bulky phosphine ligands often favor the formation of the linear product.
-
Reaction Conditions: The choice of solvent and base can also influence the regiochemical outcome.
-
"Jeffery" Conditions: For certain substrates, the use of tetraalkylammonium salts (Jeffery conditions) can enhance the reaction rate and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the visual signs of catalyst deactivation?
A1: Common visual indicators include:
-
Formation of a black precipitate: This is likely palladium black, indicating catalyst decomposition.
-
No color change: If the reaction mixture remains colorless or retains the color of the starting materials, the catalyst may not be active.
-
Reaction stalling: If monitoring the reaction (e.g., by TLC or LC-MS) shows initial product formation that then ceases, the catalyst has likely deactivated over time.
Q2: Why do reactions with bromopyrimidines sometimes require higher catalyst loadings?
A2: Due to the strong coordinating ability of the pyrimidine nitrogen, a portion of the catalyst can become poisoned and rendered inactive. Higher initial catalyst loadings may be necessary to compensate for this deactivation and ensure enough active catalyst is present to drive the reaction to completion.
Q3: Can I reuse the palladium catalyst from my reaction?
A3: Direct reuse is generally not recommended due to significant deactivation from product inhibition and other deactivation pathways. Attempting to reuse the catalyst without a regeneration step will likely result in very low or no conversion.
Q4: What is the role of a pre-catalyst and should I be using one?
A4: A pre-catalyst is a stable complex that generates the active Pd(0) species in situ. Using a pre-catalyst can lead to more reliable and reproducible formation of the active catalyst compared to using sources like Pd(OAc)₂. Pre-catalysts are often preferred for challenging cross-coupling reactions.
Data Presentation
Table 1: Effect of Ligand and Base on Buchwald-Hartwig Amination of 2-Bromopyridine
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 18 | 88 |
| 3 | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | 18 | 65 |
| 4 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane | 110 | 24 | 72 |
| 5 | Pd(OAc)₂ | BrettPhos | LHMDS | THF | 80 | 16 | 91 |
Note: This table is a representative summary based on typical conditions and outcomes. Actual results may vary.
Table 2: Troubleshooting Common Issues in Bromopyrimidine Cross-Coupling
| Issue | Potential Cause | Recommended Action |
| Low Yield / Stalled Reaction | Catalyst Poisoning | Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos). |
| Formation of Palladium Black | Lower reaction temperature and extend reaction time. | |
| Inadequate Inert Atmosphere | Ensure rigorous degassing of solvents and reaction vessel. | |
| Debromination Side Product | β-Hydride Elimination / Protodeboronation | Use bulky ligands; use high-purity boronic acid derivatives. |
| Poor Regioselectivity (Heck) | Suboptimal Ligand/Conditions | Screen bulky phosphine ligands; consider "Jeffery" conditions. |
| Homocoupling of Boronic Acid (Suzuki) | Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture. |
Experimental Protocols
General Protocol for Troubleshooting a Buchwald-Hartwig Amination of a Bromopyrimidine:
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the bromopyrimidine (1.0 equiv.) and the amine (1.1-1.5 equiv.) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
Caption: A logical workflow for troubleshooting low-yielding reactions.
Caption: The protective role of bulky ligands against catalyst poisoning.
Improving solubility of 5-Bromo-4,6-dimethylpyrimidine in reaction solvents
Technical Support Center: 5-Bromo-4,6-dimethylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of this compound in common reaction solvents.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when dissolving this compound and offers systematic approaches to overcome them.
Q1: My this compound is not dissolving in my chosen reaction solvent. What should I do first?
A1: The first step is to verify the purity of your compound and the dryness of your solvent. Impurities can significantly impact solubility. Subsequently, consider the polarity of your solvent. This compound is a moderately polar molecule. Its solubility will be greatest in solvents with similar polarity. If initial attempts at room temperature fail, gentle heating can be employed. For many organic compounds, solubility increases with temperature. However, be cautious of potential degradation at elevated temperatures.
Q2: Which solvents are recommended for dissolving this compound?
Q3: I have tried several solvents with limited success. What other techniques can I use to improve solubility?
A3: If single-solvent systems are ineffective, a co-solvent system can be a powerful technique. Adding a small amount of a highly polar solvent in which the compound is more soluble (e.g., DMF or DMSO) to a less polar bulk solvent can significantly enhance overall solubility. Another strategy is to slightly modify the reaction conditions. For instance, in reactions where an acidic or basic environment is tolerable, the formation of a more soluble salt by adding a small amount of acid or base might be possible.
Q4: Can I heat the mixture to dissolve the compound? What are the risks?
A4: Yes, heating is a common and effective method to increase the solubility of many organic compounds. However, it is crucial to consider the thermal stability of this compound. Before large-scale heating, it is advisable to perform a small-scale test to check for any degradation, which might be indicated by a color change. Always heat gently and for the minimum time necessary to achieve dissolution.
Q5: How can I determine the best solvent system for my reaction without extensive trial and error?
A5: A systematic approach using small-scale solubility tests is highly recommended. This involves testing the solubility of a small, known amount of this compound in a measured volume of several different solvents. This will not only help you identify a suitable solvent but also give you an approximate idea of the compound's solubility in each.
Data Presentation: Estimated Solubility of this compound
The following table provides an estimated qualitative solubility of this compound in a range of common laboratory solvents based on general principles of organic chemistry. "Like dissolves like" is the guiding principle, where the moderate polarity of the pyrimidine derivative suggests better solubility in solvents of similar polarity.
| Solvent Category | Solvent Name | Chemical Formula | Estimated Solubility | Notes |
| Polar Aprotic | Dimethylformamide (DMF) | C₃H₇NO | High | Often a good first choice for dissolving polar heterocyclic compounds. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Similar to DMF, very effective but can be difficult to remove. | |
| Acetonitrile (MeCN) | C₂H₃N | Moderate | A versatile solvent for a range of polarities. | |
| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | Moderate | A common solvent for organic reactions, effective for moderately polar compounds. |
| Chloroform (CHCl₃) | CHCl₃ | Moderate | Similar in properties to DCM. | |
| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Moderate to Low | A moderately polar ether, solubility may be enhanced with heating. |
| Diethyl Ether (Et₂O) | C₄H₁₀O | Low | Generally suitable for less polar compounds. | |
| Alcohols (Protic) | Methanol (MeOH) | CH₄O | Moderate | The polarity and hydrogen bonding capability can aid solubility, especially with warming. |
| Ethanol (EtOH) | C₂H₆O | Moderate | Similar to methanol, a common choice for recrystallization and reactions. | |
| Hydrocarbons | Toluene | C₇H₈ | Low | Non-polar aromatic solvent, likely a poor choice unless used in a co-solvent system. |
| Hexanes | C₆H₁₄ | Very Low | A non-polar solvent, very unlikely to be effective for dissolving this compound. | |
| Aqueous | Water (H₂O) | H₂O | Very Low | The compound is expected to have poor water solubility due to its organic nature and lack of highly polar functional groups.[1] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively and semi-quantitatively determine the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., DMF, DMSO, DCM, THF, Ethanol, Toluene)
-
Small vials or test tubes (e.g., 1.5 mL or 4 mL)
-
Vortex mixer
-
Heating block or water bath
-
Graduated micropipettes
Procedure:
-
Weigh out a small, precise amount of this compound (e.g., 10 mg) into each labeled vial.
-
Add a measured volume of the first test solvent (e.g., 0.1 mL) to the corresponding vial.
-
Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Observe and record whether the solid has completely dissolved.
-
If the solid has not dissolved, add another measured aliquot of the solvent (e.g., 0.1 mL) and repeat the vortexing.
-
Continue adding the solvent in a stepwise manner until the solid dissolves or a maximum practical volume is reached (e.g., 1 mL).
-
If the compound is still insoluble at room temperature, gently heat the vial in a water bath or on a heating block (e.g., to 40-50 °C) and observe for dissolution. Note any color changes that might indicate degradation.
-
Repeat this procedure for each of the selected solvents.
-
Record your observations in a table, noting the approximate concentration at which the compound dissolved, and whether heating was required.
Visualizations
The following diagrams illustrate key decision-making processes and workflows for addressing solubility challenges with this compound.
Caption: A workflow for troubleshooting the solubility of this compound.
References
Technical Support Center: Work-up Procedures for Reactions Involving 5-Bromo-4,6-dimethylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-4,6-dimethylpyrimidine. The following information addresses common issues encountered during the work-up of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) involving this compound?
A typical aqueous work-up procedure involves quenching the reaction, followed by liquid-liquid extraction to separate the desired product from byproducts and unreacted reagents.[1][2]
-
Quenching: Once the reaction is complete, it is cooled to room temperature and quenched to stop the reaction and deactivate any remaining reactive species.[2] Common quenching agents include saturated aqueous ammonium chloride (NH₄Cl) solution, water, or dilute acid.[3][4]
-
Extraction: The quenched reaction mixture is then transferred to a separatory funnel and diluted with an organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) and water. The organic layer containing the product is separated from the aqueous layer.[2][4] This process is often repeated multiple times to maximize product recovery.
-
Washing: The combined organic layers are washed with brine (saturated aqueous NaCl solution) to remove residual water and some inorganic impurities.[3][4]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.[4]
-
Purification: The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to obtain the final, pure compound.[3]
Q2: How can I remove the palladium catalyst residue from my reaction mixture?
Palladium residues can often be removed by filtration through a pad of Celite®.[5] For more persistent residues, treatment with a silica-based metal scavenger can be effective. In some cases, precipitation of the catalyst followed by filtration is also a viable method.
Q3: What is the best way to remove unreacted boronic acid and its byproducts after a Suzuki coupling reaction?
Unreacted boronic acids and their corresponding boronic anhydrides (boroxines) can often be removed by performing a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH).[2] The boronic acid partitions into the aqueous layer as the boronate salt, while the desired product remains in the organic layer. Another method involves repeated co-evaporation with methanol to form the volatile trimethyl borate.[2]
Q4: I am having trouble removing copper salts from my Sonogashira reaction work-up. What should I do?
Copper(I) salts can be effectively removed by washing the organic layer with an aqueous solution of ammonium chloride or a mixture of ammonium hydroxide and ammonium chloride (pH 8).[3] The ammonia complexes with the copper ions, facilitating their transfer into the aqueous phase. Washing with a dilute aqueous solution of a chelating agent like EDTA can also be effective.
Q5: My product is an amine, and it seems to be partially soluble in the acidic aqueous layer during extraction. How can I improve my yield?
If your product is a basic amine, it can be protonated and partition into the aqueous layer during washes with acidic solutions. To minimize this, you can perform the aqueous extraction under neutral or slightly basic conditions. If an acidic wash is necessary to remove other impurities, the aqueous layer can be basified and re-extracted with an organic solvent to recover the product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction. | Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion before starting the work-up. |
| Product loss during extraction. | Ensure the pH of the aqueous phase is appropriate for your product's properties (neutral or basic for amine products). Perform multiple extractions with the organic solvent to maximize recovery. | |
| Insufficient quenching. | Ensure the quenching agent is added in sufficient quantity to stop the reaction and neutralize any reactive species. | |
| Emulsion Formation during Extraction | High concentration of reagents or byproducts. | Dilute the mixture with more organic solvent and water. Adding brine can also help to break up emulsions. |
| Presence of fine solid particles. | Filter the reaction mixture through a pad of Celite® before extraction. | |
| Product Contaminated with Catalyst | Inefficient removal of palladium or copper. | For palladium, filter through Celite® or use a metal scavenger. For copper, wash with aqueous ammonium chloride/hydroxide solution.[3] |
| Product Contaminated with Starting Material | Incomplete reaction. | Drive the reaction to completion by extending the reaction time or adding more of the limiting reagent. |
| Co-elution during column chromatography. | Optimize the solvent system for column chromatography to achieve better separation. | |
| "Oiling Out" during Recrystallization | The solution is too concentrated or cooling too rapidly. | Add a small amount of hot solvent to redissolve the oil and allow the solution to cool more slowly. Using a co-solvent system can also be beneficial.[6] |
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for a Suzuki-Miyaura cross-coupling reaction involving a bromopyrimidine derivative. These values should be considered as a starting point and may require optimization for specific substrates.
| Parameter | Typical Range/Value |
| This compound | 1.0 equivalent |
| Arylboronic Acid | 1.1 - 1.5 equivalents |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2 - 5 mol% |
| Base (e.g., K₂CO₃, K₃PO₄) | 2.0 - 3.0 equivalents |
| Solvent Ratio (e.g., Dioxane/H₂O) | 4:1 to 10:1 (v/v) |
| Reaction Temperature | 80 - 120 °C |
| Reaction Time | 1 - 24 hours |
Experimental Workflow
Below is a generalized workflow for a typical cross-coupling reaction and subsequent work-up involving this compound.
References
Identifying byproducts in the synthesis of 5-arylpyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 5-arylpyrimidines.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
The synthesis of 5-arylpyrimidines, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings, can be accompanied by the formation of several byproducts. Identifying these impurities is crucial for optimizing reaction conditions and ensuring the purity of the final product.
| Byproduct | Typical Analytical Observation | Probable Cause | Proposed Mitigation Strategy | Impact on Main Product Yield |
| Homo-coupled Biaryl | Mass corresponding to a dimer of the aryl coupling partner (e.g., biphenyl from phenylboronic acid). | - High catalyst loading or decomposition.- Presence of oxidants (e.g., air).- Slow transmetalation step. | - Use fresh, high-purity boronic acid or organostannane.- Ensure rigorous degassing and maintenance of an inert atmosphere.- Optimize catalyst and ligand choice to facilitate efficient cross-coupling.[1] | Significant Decrease |
| Dehalogenated Pyrimidine | Mass corresponding to the pyrimidine core without the halogen and aryl group. | - Presence of a hydrogen source (e.g., solvent, water, or base).- Catalyst-mediated hydrodehalogenation. | - Use anhydrous solvents and reagents.- Select a non-protic solvent and a non-hydroxide base.- Use a slight excess of the arylating agent. | Moderate to Significant Decrease |
| Protodeboronated Arene | Mass corresponding to the arene of the boronic acid coupling partner. | - Presence of moisture or protic solvents.- High reaction temperatures and certain bases can promote this side reaction.[2] | - Use anhydrous conditions.- Employ milder bases and reaction temperatures.- Add the boronic acid slowly to the reaction mixture. | Moderate Decrease |
| Unreacted 5-Halopyrimidine | Mass corresponding to the starting halopyrimidine. | - Incomplete reaction.- Deactivated catalyst. | - Increase reaction time or temperature.- Use a more active catalyst/ligand system.- Ensure purity of all reagents. | Low Yield |
| Palladium Black | Formation of a black precipitate. | - Catalyst decomposition or aggregation. | - Use appropriate ligands to stabilize the palladium catalyst.- Avoid excessively high temperatures.- Ensure efficient stirring. | Significant Decrease |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction for the synthesis of a 5-arylpyrimidine is giving a low yield, and I observe a significant amount of a non-polar impurity. What could it be?
A1: A common non-polar byproduct in Suzuki-Miyaura reactions is the homo-coupled biaryl, formed from the dimerization of your arylboronic acid.[1] This side reaction is often favored by conditions that lead to slow transmetalation or catalyst decomposition. To mitigate this, ensure your reaction is performed under a strict inert atmosphere, use fresh and pure reagents, and consider screening different palladium catalysts and ligands to find a system that promotes the desired cross-coupling over homo-coupling.
Q2: I am trying to synthesize a 5-arylpyrimidine via a Stille coupling and I am observing a significant amount of the starting 5-halopyrimidine at the end of the reaction. What could be the issue?
A2: The presence of unreacted 5-halopyrimidine suggests that the catalytic cycle is not proceeding efficiently. This could be due to several factors, including an inactive catalyst, suboptimal reaction temperature, or impurities in your reagents. For Stille couplings, the purity of the organostannane reagent is critical. Ensure it is free of impurities that could poison the catalyst. You could also try increasing the reaction temperature or switching to a more active palladium catalyst or ligand.
Q3: During the workup of my 5-arylpyrimidine synthesis, I have difficulty separating my product from a tin-containing byproduct. What is this byproduct and how can I remove it?
A3: In Stille couplings, a common issue is the removal of tin byproducts. These are typically trialkyltin halides or oxides. A standard workup procedure to remove these is to stir the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions will precipitate the tin as insoluble trialkyltin fluoride, which can then be removed by filtration through a pad of Celite.
Q4: I am observing a byproduct with a mass corresponding to the pyrimidine ring without the halogen. What is this and how can I avoid it?
A4: This byproduct is the dehalogenated pyrimidine. It is formed when the 5-halopyrimidine reacts with a hydrogen source in the presence of the palladium catalyst. To minimize dehalogenation, it is crucial to use anhydrous solvents and reagents. Using a non-protic solvent and a non-hydroxide base can also help. Additionally, ensuring a slight excess of the arylating agent can favor the cross-coupling pathway.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of 5-Phenylpyrimidine
This protocol provides a general procedure for the synthesis of 5-phenylpyrimidine from 5-bromopyrimidine and phenylboronic acid.
Materials:
-
5-Bromopyrimidine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add 5-bromopyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-phenylpyrimidine.
Visualizations
Caption: Competing reaction pathways in 5-arylpyrimidine synthesis.
Caption: Troubleshooting workflow for 5-arylpyrimidine synthesis.
Caption: General experimental workflow for 5-arylpyrimidine synthesis.
References
How to avoid protodeboronation in Suzuki-Miyaura coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with protodeboronation in Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem in Suzuki-Miyaura coupling?
Protodeboronation is a significant side reaction in the Suzuki-Miyaura coupling where the boronic acid or ester starting material is replaced by a hydrogen atom from a proton source, such as water or alcohol, leading to the formation of a hydrodeboronated byproduct. This reaction is often catalyzed by the palladium catalyst or base used in the coupling reaction. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired coupled product, and complicates the purification process due to the formation of byproducts.
Q2: What are the main factors that promote protodeboronation?
Several factors can contribute to an increased rate of protodeboronation:
-
Presence of Water or Protic Solvents: Water is a primary proton source for this unwanted side reaction.
-
Type and Concentration of Base: The choice of base is critical. Stronger bases and higher concentrations can accelerate the decomposition of the boronic acid. Hydroxide ions, in particular, can promote this side reaction.
-
Reaction Temperature: Higher reaction temperatures can increase the rate of protodeboronation.
-
Ligand Choice: The nature of the ligand on the palladium catalyst can influence the relative rates of the desired coupling and the undesired protodeboronation.
-
Oxygen: The presence of oxygen can also promote the decomposition of boronic acids.
-
Substrate Electronics: Electron-deficient arylboronic acids are generally more susceptible to protodeboronation.
Troubleshooting Guide: Minimizing Protodeboronation
This guide provides specific recommendations to troubleshoot and minimize protodeboronation in your Suzuki-Miyaura coupling reactions.
Issue 1: Significant formation of hydrodeboronated byproduct.
This is the most direct indicator of a protodeboronation issue. The following steps can be taken to mitigate this problem:
1. Rigorous Control of Reaction Conditions:
-
Anhydrous Conditions: The most crucial step is to minimize the presence of water. Use anhydrous solvents and reagents. Dry glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Degassing: Degas all solvents and the reaction mixture to remove dissolved oxygen.
2. Careful Selection of Base:
-
Weaker Bases: Consider using weaker bases such as carbonates (e.g., K2CO3, Cs2CO3) or phosphates (e.g., K3PO4) instead of stronger bases like hydroxides (e.g., NaOH, KOH).
-
Biphasic Conditions: Using a biphasic system (e.g., toluene/water) can sometimes be beneficial. While it may seem counterintuitive to add water, in a biphasic system, the concentration of water and base in the organic phase where the catalytic reaction occurs is low, which can suppress protodeboronation.
3. Optimization of Reaction Temperature:
-
Lower Temperature: If you observe significant protodeboronation, try running the reaction at a lower temperature. While this may slow down the desired reaction, it can often suppress the undesired side reaction to a greater extent.
4. Strategic Choice of Palladium Catalyst and Ligands:
-
Bulky, Electron-Rich Ligands: Employing bulky and electron-rich phosphine ligands can accelerate the rate of reductive elimination (the final step in the Suzuki coupling) relative to protodeboronation. Examples include SPhos, XPhos, and RuPhos.
Issue 2: Low yield of the desired coupled product with recovery of starting materials.
If you are observing low yields but not a significant amount of the hydrodeboronated byproduct, the issue might be related to catalyst activity or other factors. However, if starting materials are being consumed without corresponding product formation, protodeboronation could still be a contributing factor.
1. Use of Boronic Esters:
-
Increased Stability: Boronic esters, such as pinacol esters (Bpin), are generally more stable and less prone to protodeboronation than their corresponding boronic acids. Consider converting the boronic acid to its pinacol ester before the coupling reaction.
2. Additives:
-
Stoichiometric Additives: In some cases, the addition of stoichiometric amounts of additives like copper(I) salts can help to suppress protodeboronation, although the mechanism is not always well understood.
Experimental Protocols
Below are example protocols for a standard Suzuki-Miyaura coupling and a protocol optimized to minimize protodeboronation.
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol is a general starting point for Suzuki-Miyaura reactions.
-
Reagents:
-
Aryl Halide (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Pd(PPh3)4 (0.02 mmol, 2 mol%)
-
K2CO3 (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a dried round-bottom flask, add the aryl halide, arylboronic acid, Pd(PPh3)4, and K2CO3.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Optimized Protocol to Minimize Protodeboronation
This protocol incorporates strategies to reduce the likelihood of protodeboronation.
-
Reagents:
-
Aryl Halide (1.0 mmol)
-
Arylboronic Pinacol Ester (1.2 mmol)
-
Pd(OAc)2 (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K3PO4 (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
-
Procedure:
-
Thoroughly dry all glassware in an oven overnight and allow to cool under a stream of inert gas.
-
To a dried Schlenk flask, add the aryl halide, arylboronic pinacol ester, Pd(OAc)2, SPhos, and K3PO4.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via a cannula or syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of the desired product and the formation of the protodeboronated byproduct.
| Parameter | Condition A | Yield of Product A (%) | Yield of Byproduct A (%) | Condition B | Yield of Product B (%) | Yield of Byproduct B (%) | Reference |
| Base | K3PO4 | 95 | <5 | NaOH | 60 | 35 | |
| Solvent | Toluene/Water (Biphasic) | 88 | 10 | THF (Anhydrous) | 92 | <5 | |
| Boron Source | Boronic Acid | 75 | 20 | Boronic Ester (Bpin) | 94 | <3 | |
| Temperature | 100 °C | 80 | 15 | 60 °C | 90 | <8 | |
| Ligand | PPh3 | 78 | 18 | SPhos | 96 | <4 |
Visual Guides
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-4,6-dimethylpyrimidine and 5-chloro-4,6-dimethylpyrimidine
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the successful synthesis of target molecules. Halogenated pyrimidines are versatile building blocks in medicinal chemistry, and understanding their relative reactivity is key to designing efficient synthetic routes. This guide provides an objective comparison of the reactivity of 5-bromo-4,6-dimethylpyrimidine and 5-chloro-4,6-dimethylpyrimidine in common and important chemical transformations, supported by established principles of organic chemistry.
The primary difference in reactivity between this compound and 5-chloro-4,6-dimethylpyrimidine lies in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. This fundamental difference dictates their reactivity in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-determining step. In general, aryl bromides are more reactive than aryl chlorides in these transformations.[1]
Cross-Coupling Reactions: Suzuki and Sonogashira Couplings
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are powerful methods for the formation of carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound.[2][3] For 5-halo-4,6-dimethylpyrimidines, this reaction is a valuable tool for introducing aryl or heteroaryl substituents at the 5-position. Due to the greater reactivity of the C-Br bond, this compound is expected to undergo Suzuki coupling under milder conditions and with higher efficiency compared to its chloro-analogue.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide.[4][5] This reaction is instrumental in the synthesis of alkynyl-substituted pyrimidines, which are important intermediates in drug discovery.[6][7] Similar to the Suzuki coupling, the bromo-pyrimidine is anticipated to be more reactive than the chloro-pyrimidine.
The following table summarizes the expected relative reactivity and typical reaction conditions for the Suzuki and Sonogashira couplings of 5-bromo- and 5-chloro-4,6-dimethylpyrimidine, based on general principles and data from similar substrates.
| Reaction | Substrate | Typical Catalyst | Typical Base | Solvent | Temperature (°C) | Expected Yield |
| Suzuki Coupling | This compound | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DMF | 80-100 | Good to Excellent |
| 5-Chloro-4,6-dimethylpyrimidine | Pd₂(dba)₃ with a phosphine ligand | K₃PO₄ or CsF | Toluene or Dioxane | 100-120 | Moderate to Good | |
| Sonogashira Coupling | This compound | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPEA | THF or DMF | 25-60 | Good to Excellent |
| 5-Chloro-4,6-dimethylpyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPEA | DMF or NMP | 80-120 | Lower to Moderate |
Note: The conditions and yields are representative and may vary depending on the specific coupling partners and reaction optimization.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another important transformation for functionalizing pyrimidine rings.[8][9] In contrast to cross-coupling reactions, the reactivity order of halogens in SNAr reactions can be F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom to which it is attached.
However, the pyrimidine ring itself is electron-deficient due to the presence of two nitrogen atoms, which activates the ring towards nucleophilic attack. For 5-halo-4,6-dimethylpyrimidines, the difference in reactivity between the bromo and chloro derivatives in SNAr reactions is generally less pronounced than in cross-coupling reactions. Both compounds can undergo substitution with strong nucleophiles, though the chloro-derivative may react slightly faster under identical conditions.
Experimental Protocols
The following are representative experimental protocols for Suzuki and Sonogashira couplings, adapted from procedures for similar bromopyrimidine substrates.
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture at 90 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (1.1 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
CuI (0.05 eq)
-
Triethylamine (Et₃N)
-
Anhydrous THF or DMF
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add anhydrous THF or DMF, followed by Et₃N (2.0 eq) and the terminal alkyne (1.1 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) until completion.
-
Filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizing Reactivity Differences
The following diagrams illustrate the key mechanistic step where the reactivity of 5-bromo- and 5-chloro-4,6-dimethylpyrimidine diverges in palladium-catalyzed cross-coupling reactions.
Caption: General catalytic cycle for Suzuki-Miyaura coupling and the relative rates of the oxidative addition step for bromo- and chloro-pyrimidines.
Conclusion
References
- 1. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
Navigating the Analysis of 5-Bromo-4,6-dimethylpyrimidine Reaction Mixtures: A Comparative Guide to Leading Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pyrimidine derivatives, a comprehensive understanding of the analytical methodologies available is paramount. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative techniques for the analysis of 5-Bromo-4,6-dimethylpyrimidine reaction mixtures. Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the most appropriate analytical strategy for their specific needs, ensuring robust and reliable results.
The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, often results in a complex mixture containing the target molecule, unreacted starting materials, by-products, and other impurities. Accurate identification and quantification of these components are crucial for reaction optimization, yield determination, and ensuring the purity of the final product. While several analytical techniques can be employed for this purpose, LC-MS has emerged as a powerful and versatile tool. This guide will objectively compare the performance of LC-MS with Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the specific requirements of the analysis, including the nature of the analytes, the complexity of the matrix, and the desired level of sensitivity and selectivity. The following table summarizes the key performance parameters of LC-MS in comparison to GC-MS, HPLC-UV, and NMR for the analysis of a this compound reaction mixture.
| Feature | LC-MS | GC-MS | HPLC-UV | NMR Spectroscopy |
| Principle | Separation by liquid chromatography followed by mass-based detection. | Separation of volatile compounds by gas chromatography followed by mass-based detection. | Separation by liquid chromatography with detection based on UV absorbance. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile molecules. Ideal for polar compounds.[1][2] | Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes.[1][2] | Compounds with a UV chromophore. | Provides information on all proton- and carbon-containing compounds in sufficient concentration. |
| Sensitivity | High (ng/mL to pg/mL range).[3] | High, especially with selective reaction monitoring (SRM).[4] | Moderate (µg/mL to ng/mL range).[5] | Lower sensitivity compared to mass spectrometry techniques. |
| Selectivity | Very high, based on both chromatographic retention time and mass-to-charge ratio. | Very high, based on retention time and mass fragmentation patterns. | Moderate, relies on chromatographic separation. Co-elution can be an issue.[6] | High, provides unique signals for different molecular environments. |
| Impurity Profiling | Excellent for identifying and quantifying unknown impurities through mass determination.[7][8] | Good for volatile impurities. | Good for known impurities with reference standards. Quantification of unknown impurities is challenging.[6] | Excellent for structural elucidation of major impurities. |
| Quantitative Accuracy | High, especially with the use of internal standards. | High with appropriate calibration. | High for compounds with known extinction coefficients. | Can be quantitative (qNMR) with appropriate standards and experimental setup. |
| Sample Preparation | Relatively simple, often involving dilution and filtration.[9] | Can be more complex, may require derivatization to increase volatility.[9] | Simple, similar to LC-MS. | Minimal, sample is dissolved in a deuterated solvent. |
Detailed Experimental Protocols
To provide a practical framework for researchers, detailed experimental protocols for the analysis of a this compound reaction mixture using LC-MS, GC-MS, and HPLC-UV are provided below.
LC-MS/MS Protocol for this compound Reaction Mixture
This protocol outlines a general method for the analysis of this compound and potential impurities using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
1. Sample Preparation:
-
Quench a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the quenched sample to a final concentration of approximately 1-10 µg/mL in the initial mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter prior to injection.
2. LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification of the target compound and known impurities. A full scan mode (e.g., m/z 50-500) can be used for impurity profiling.
-
MRM Transition for this compound (MW: 203.06 g/mol ): Precursor ion [M+H]⁺ at m/z 204.0, product ions to be determined by infusion and fragmentation analysis.
-
GC-MS Protocol for Volatile Components in the Reaction Mixture
This protocol is suitable for the analysis of volatile starting materials, by-products, and the target compound if it is sufficiently volatile and thermally stable.
1. Sample Preparation:
-
Extract an aliquot of the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Dilute the extract to an appropriate concentration (e.g., 10-100 µg/mL) in the same solvent.
2. GC Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
HPLC-UV Protocol for Purity Assessment
This protocol provides a straightforward method for determining the purity of the this compound product.
1. Sample Preparation:
-
Prepare the sample as described in the LC-MS/MS protocol.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic or gradient elution depending on the separation needs (e.g., 60% B for 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm or at the λmax of this compound.
Visualizing the Analytical Workflow
To further clarify the experimental process, the following diagrams illustrate the logical flow of the LC-MS analysis.
Caption: Experimental workflow for LC-MS analysis.
Caption: Composition of the reaction mixture.
References
- 1. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 2. emerypharma.com [emerypharma.com]
- 3. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identifying and elucidating impurity species [rssl.com]
- 9. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
Verifying the Structure of 5-Substituted Pyrimidines: A Comparative Guide to NMR Techniques
For researchers, scientists, and professionals in drug development, the unequivocal structural verification of novel synthesized compounds is paramount. Pyrimidines, a core scaffold in numerous pharmaceuticals, often present unique challenges in determining the precise location of substituents. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of 5-substituted pyrimidines, supported by experimental data and detailed protocols.
The Power of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution.[1][2] By analyzing the magnetic properties of atomic nuclei, a suite of NMR experiments can reveal through-bond and through-space correlations, painting a complete picture of atomic connectivity and spatial arrangement. For 5-substituted pyrimidines, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment.[3]
The complexity of ¹H NMR spectra for substituted pyrimidines arises from the influence of the two electronegative nitrogen atoms, which deshield the ring protons, shifting them downfield.[4] Furthermore, substituents can significantly alter the electronic environment, leading to overlapping signals that complicate direct interpretation from a 1D spectrum alone.[4]
Key NMR Experiments for Structure Verification
A systematic approach employing several NMR techniques is the most effective strategy for verifying the structure of 5-substituted pyrimidines.
-
¹H NMR: Provides initial information on the number and chemical environment of protons.[2] The integration gives the relative number of protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons.
-
¹³C NMR: Determines the number of unique carbon atoms and their chemical environment (e.g., aromatic, aliphatic).[4]
-
COSY (Correlation Spectroscopy): A 2D experiment that identifies protons coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is crucial for identifying adjacent protons on the pyrimidine ring.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons directly to the carbons they are attached to (¹JCH), providing a definitive link between the ¹H and ¹³C spectra.[3][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH).[6][7] This is vital for connecting substituents to the pyrimidine core, especially via quaternary carbons.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These 2D experiments identify protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[3][5][8] This is the definitive method for confirming the position of a substituent by observing correlations between the substituent's protons and the ring's protons.
Comparative Data for 5-Substituted Pyrimidines
The chemical shifts and coupling constants are highly dependent on the specific substituent and the solvent used.[3][4] The following tables provide typical ranges for 5-substituted pyrimidines.
Table 1: Typical ¹H and ¹³C Chemical Shift (δ) Ranges for 5-Substituted Pyrimidines. [4]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| C2-H | 8.8 - 9.3 | 157 - 162 | Often the most downfield proton signal due to proximity to both nitrogen atoms. |
| C4-H / C6-H | 8.5 - 8.9 | 155 - 160 | Equivalent if the C-5 substituent is symmetrical; otherwise, they are non-equivalent. |
| C5-Substituent | Varies widely | Varies widely | The chemical shift of the substituent itself. |
| C5-Carbon | - | 120 - 130 | The carbon bearing the substituent, typically the most upfield ring carbon.[4] |
Note: Electron-withdrawing groups on the ring will shift proton signals downfield (higher ppm), while electron-donating groups will shift them upfield (lower ppm).[4]
Table 2: Typical ¹H-¹H Coupling Constants (J) in Pyrimidines. [3]
| Coupling Type | Number of Bonds | Typical Range (Hz) | Significance |
| Ortho-coupling | 3 (³JHH) | 4.0 - 6.0 | Between adjacent protons (e.g., H4-H5, H5-H6). Not present for H-4/H-6 in 5-substituted pyrimidines. |
| Meta-coupling | 4 (⁴JHH) | 2.0 - 3.0 | Between H-2 and H-4/H-6, or H-4 and H-6. |
| Para-coupling | 5 (⁵JHH) | < 1.0 | Between H-2 and H-5. Often not observed. |
Experimental Workflow and Logic
The process of verifying a 5-substituted pyrimidine structure follows a logical progression, starting with simple 1D experiments and moving to more complex 2D techniques as needed to resolve ambiguities.
Caption: A logical workflow for the structural verification of 5-substituted pyrimidines using NMR.
Key Correlations for Structure Verification
The power of 2D NMR lies in its ability to build a molecular jigsaw puzzle. For a 5-substituted pyrimidine, HMBC and NOESY experiments are particularly crucial for placing the substituent.
Caption: Diagram illustrating crucial HMBC and NOESY correlations to confirm C5 substitution.
An HMBC spectrum will show correlations from the protons on the substituent (e.g., Hα) to the pyrimidine carbons C4, C5, and C6.[9] Critically, a NOESY spectrum provides definitive proof by showing through-space correlations between the substituent protons (Hα) and the adjacent ring protons, H4 and H6.[3][5]
Experimental Protocols
Protocol 1: Sample Preparation
Accurate and careful sample preparation is the foundation of high-quality NMR data.
-
Weigh Sample: Accurately weigh 5-10 mg of the purified 5-substituted pyrimidine compound for ¹H NMR and most 2D experiments. A more concentrated sample (15-20 mg) may be beneficial for less sensitive experiments like ¹³C or for low-concentration samples.[4]
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.[2][10] The choice should be based on sample solubility and avoiding solvent signals that overlap with key resonances.
-
Dissolution: Mix thoroughly using a vortex or sonication until the solid is completely dissolved.[4]
-
Transfer to NMR Tube: Filter the solution, if necessary, through a small plug of glass wool in a pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
-
Cap and Label: Securely cap and clearly label the NMR tube.
Protocol 2: Acquiring a Standard Suite of NMR Spectra
These are general parameters for a 400 or 500 MHz spectrometer; they should be optimized for each specific instrument and sample.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Tune and match the probe for the relevant channels (e.g., ¹H and ¹³C) and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR: Acquire a standard 1D ¹H spectrum. A typical experiment uses a 30- or 90-degree pulse, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR {¹H decoupled}: Acquire a standard 1D ¹³C spectrum. This requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.
-
COSY: Use a standard COSY pulse sequence (e.g., 'cosygpqf').[4] Set the spectral width in both dimensions to cover all proton signals. Typically, 256-512 increments in the indirect dimension (F1) with 2-8 scans per increment are sufficient.[4]
-
HSQC: Use a standard HSQC pulse sequence optimized for a one-bond C-H coupling of ~145 Hz. The spectral width in the ¹³C dimension (F1) should cover all expected carbon signals.
-
HMBC: Use a standard HMBC pulse sequence optimized for long-range couplings, typically 8-10 Hz. This allows for the detection of 2-4 bond correlations.
-
NOESY: Use a standard NOESY pulse sequence with a mixing time appropriate for small molecules (typically 0.5-1.5 seconds). The number of scans should be increased to improve the signal-to-noise ratio for weak NOE cross-peaks.
-
Data Processing: For all 2D spectra, perform a 2D Fourier transform, phase correction, and baseline correction to generate the final spectrum for analysis.[3]
By systematically applying this suite of NMR experiments and carefully analyzing the resulting correlation data, researchers can confidently and unambiguously verify the structure of 5-substituted pyrimidines, a critical step in the drug discovery and development pipeline.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
A Comparative Guide to Alternatives for 5-Bromo-4,6-dimethylpyrimidine in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. 5-Bromo-4,6-dimethylpyrimidine is a versatile reagent, frequently employed in cross-coupling reactions to introduce the 4,6-dimethylpyrimidine moiety, a common scaffold in bioactive molecules. However, the exploration of alternative halogenated pyrimidines can offer advantages in terms of reactivity, cost, and availability, thereby expanding the synthetic chemist's toolkit. This guide provides an objective comparison of this compound with its chloro and iodo analogues, supported by experimental data for key organic reactions.
Reactivity and Performance in Cross-Coupling Reactions
The primary alternatives to this compound are its 5-chloro and 5-iodo counterparts. The choice of halogen significantly impacts the reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The generally accepted order of reactivity for halogens in these reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, which affects the rate-determining oxidative addition step of the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds. The reactivity of 5-halo-4,6-dimethylpyrimidines in this reaction follows the expected trend, with the iodo derivative being the most reactive and the chloro derivative being the least. This difference in reactivity can be exploited for sequential couplings and can influence the choice of catalyst and reaction conditions.
| Halogenated Pyrimidine | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80-90 | 18-22 | ~60 | [2] |
| 5-Chloro-4,6-dimethylpyrimidine | Arylboronic acids | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | Good to Excellent | [3] |
| 5-Iodo-4,6-dimethylpyrimidine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | N/A |
Note: Direct comparative data for the Suzuki-Miyaura coupling of all three 5-halo-4,6-dimethylpyrimidines under identical conditions is limited in the literature. The data presented is compiled from reactions on similar substrates and illustrates general trends.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted heterocycles. The higher reactivity of the C-I and C-Br bonds makes 5-iodo- and this compound more suitable substrates for this reaction compared to the chloro analogue.
| Halogenated Pyrimidine | Coupling Partner | Catalyst (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-6-phenylpyridazin-3(2H)-one | Terminal alkynes | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80 | Not specified | Moderate to Good | [4] |
| 5-Iodo-pyrimidine nucleotides | Propargylamine | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Good | [5] |
Note: Data for Sonogashira coupling of the specific 5-halo-4,6-dimethylpyrimidine core is scarce. The provided examples on similar heterocyclic systems demonstrate the feasibility and general conditions for such transformations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The reactivity of the carbon-halogen bond is a crucial factor, and the choice of ligand is often critical, especially for less reactive aryl chlorides.[6][7]
| Halogenated Pyrimidine | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | P(o-tol)₃ | NaOtBu | Toluene | 70-100 | 16-28 | 70-95 | [8] |
| Aryl Chloride | Primary/Secondary Amine | Pd(OAc)₂ | JohnPhos/CyJohnPhos | K₃PO₄ | Toluene | 100 | Not specified | Good | [8] |
Note: While specific examples for 5-halo-4,6-dimethylpyrimidines are not detailed, the general principles of Buchwald-Hartwig amination suggest that the iodo and bromo derivatives would react under milder conditions than the chloro derivative.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine
A mixture of the halopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv) is taken in a reaction vessel. A degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, is added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[9][10][11][12]
General Procedure for Sonogashira Coupling of a Halopyrimidine
To a reaction vessel containing the halopyrimidine (1.0 equiv) and a terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., DMF or THF), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv) are added. The mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.[4][5]
General Procedure for Buchwald-Hartwig Amination of a Halopyrimidine
In an inert atmosphere glovebox or under a stream of inert gas, a reaction vessel is charged with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., P(o-tol)₃ or XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv). The halopyrimidine (1.0 equiv) and the amine (1.1-1.2 equiv) are then added, followed by an anhydrous, degassed solvent (e.g., toluene or dioxane). The vessel is sealed and heated to a temperature between 80 and 110 °C until the starting material is consumed, as monitored by TLC or LC-MS. The reaction mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.[6][7][8][13]
Visualization of a Relevant Biological Pathway and Synthetic Workflow
Substituted pyrimidines are key components in many kinase inhibitors. For instance, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol are used in the development of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.[14][15][16]
Caption: Simplified FGFR4 signaling pathway.[17][18][19][20][21]
The synthesis of these inhibitors often involves a multi-step process, starting from readily available precursors and utilizing cross-coupling reactions to introduce key structural motifs.
Caption: General workflow for the synthesis of a diverse pyrimidine library.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.rug.nl [research.rug.nl]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. tandfonline.com [tandfonline.com]
- 15. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reactome | Signaling by FGFR4 [reactome.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Assessment of 5-Bromo-4,6-dimethylpyrimidine: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical parameter that can significantly influence the outcome of synthetic pathways and the quality of the final active pharmaceutical ingredient. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 5-Bromo-4,6-dimethylpyrimidine. This analysis is supported by detailed experimental protocols and comparative data to assist in selecting the most appropriate method for your analytical needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC is a powerful and widely adopted technique for the purity analysis of a broad range of organic compounds, including heterocyclic molecules like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the main compound from closely related impurities.
Comparison of Purity Assessment Methods
The selection of a suitable analytical method for purity determination depends on several factors, including the required accuracy, sensitivity, sample throughput, and the nature of potential impurities. Below is a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) with densitometry for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) with Densitometry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Separation based on differential migration of components |
A Comparative Guide to the Characterization of 5-Bromo-4,6-dimethylpyrimidine Derivatives in Drug Discovery
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The strategic functionalization of the pyrimidine ring is crucial for achieving high potency and selectivity against various biological targets. 5-Bromo-4,6-dimethylpyrimidine serves as a versatile starting material for generating diverse derivatives, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] These modifications allow for the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents, particularly in oncology and infectious diseases.[1][2][5]
This guide provides a comparative overview of the characterization of this compound derivatives, supported by representative experimental data from closely related pyrimidine analogs, and details the necessary experimental protocols for their evaluation.
Synthetic Strategy & Experimental Workflow
The primary route for the diversification of this compound is through cross-coupling reactions. The bromine atom at the C5 position provides a reactive handle for the introduction of various aryl, heteroaryl, or alkyl groups. The general workflow for the synthesis and evaluation of these derivatives is depicted below.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Comparative Biological Activity: Anticancer Potential
The anticancer potential of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.[2][5][6] Modifications can alter the molecule's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of various substituted pyrimidine derivatives against several human cancer cell lines, providing a quantitative comparison of their performance.
Note: The following data is representative of substituted 5-bromopyrimidine derivatives and is intended to serve as a comparative benchmark.
| Compound ID | Core Structure | R Group | HCT116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | Reference |
| 5c | 5-Bromo-pyrimidine | 4-Methylphenylsulfonamide | 1.28 ± 0.05 | 2.54 ± 0.06 | 0.46 ± 0.04 | [7] |
| 5e | 5-Bromo-pyrimidine | 4-Fluorophenylsulfonamide | 1.56 ± 0.06 | 2.89 ± 0.07 | 0.52 ± 0.05 | [7] |
| 6g | 5-Bromo-pyrimidine | 3-Ethynylphenylamino | 2.12 ± 0.08 | 4.12 ± 0.09 | 0.89 ± 0.06 | [7] |
| 9e | 5-Bromo-pyrimidine | 2,4-Dichloro-5-fluorophenylamino | 1.87 ± 0.07 | 3.56 ± 0.08 | 0.75 ± 0.05 | [7] |
| 9f | 5-Bromo-pyrimidine | 4-(3-Oxomorpholino)phenylamino | 2.01 ± 0.08 | 3.98 ± 0.09 | 0.81 ± 0.06 | [7] |
| 10c | 5-Bromo-pyrimidine | N-(3-aminophenyl)acetamide | 2.54 ± 0.09 | 4.87 ± 0.10 | 1.02 ± 0.07 | [7] |
| Dasatinib | Reference Drug | - | 0.98 ± 0.04 | 1.98 ± 0.05 | 0.01 ± 0.01 | [7] |
Comparative Biological Activity: Antimicrobial Potential
Certain derivatives of 5-bromopyrimidine have also been evaluated for their antimicrobial properties. The table below presents the Minimum Inhibitory Concentration (MIC) values for representative compounds against various bacterial strains.
| Compound ID | Core Structure | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | Reference |
| 5a | 5-Bromo-pyrimidine | 12.5 | 25 | 25 | 50 | [1] |
| 5c | 5-Bromo-pyrimidine | 6.25 | 12.5 | 12.5 | 25 | [1] |
| 6b | 5-Bromo-pyrimidine | 25 | 50 | 50 | >100 | [1] |
| 6d | 5-Bromo-pyrimidine | 12.5 | 25 | 25 | 50 | [1] |
| Ciprofloxacin | Reference Drug | 3.12 | 6.25 | 6.25 | 12.5 | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validation of scientific findings. Below are the methodologies for the key assays cited in the evaluation of pyrimidine derivatives.
Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)
-
Objective: To synthesize C-C coupled derivatives from this compound.
-
Materials: this compound, aryl/heteroaryl boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄ or Na₂CO₃), and a solvent (e.g., 1,4-dioxane, toluene, or DMF).[3]
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.1-1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent to the mixture.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Objective: To determine the concentration of a derivative that inhibits 50% of cancer cell growth (IC₅₀).
-
Materials: Human cancer cell lines (e.g., HCT116, A549, K562), cell culture medium (e.g., DMEM or RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and DMSO.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting a dose-response curve.[7][8]
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a derivative against various bacterial strains.
-
Materials: Bacterial strains (e.g., S. aureus, E. coli), Mueller-Hinton Broth (MHB), pyrimidine derivative stock solutions, and 96-well microtiter plates.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the bacterial suspension to each well.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
-
Potential Mechanism of Action: Kinase Inhibition
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes like proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer. The pyrimidine scaffold can act as a hinge-binder in the ATP-binding pocket of kinases.
Caption: Potential inhibition of the RAF/MEK/ERK signaling pathway by pyrimidine derivatives.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Bromopyrimidine Derivatives
For researchers, scientists, and drug development professionals, the pyrimidine scaffold remains a cornerstone in the quest for novel therapeutic agents. Among these, compounds derived from 5-bromopyrimidine have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for further investigation. While specific research on derivatives of 5-Bromo-4,6-dimethylpyrimidine is limited in publicly accessible literature, this guide provides a comprehensive comparison of the biological activities of structurally related 5-bromopyrimidine analogs, supported by experimental data and detailed protocols.
This guide will delve into the anticancer, antimicrobial, and enzyme-inhibitory properties of various 5-bromopyrimidine derivatives, presenting quantitative data in easily comparable formats. Detailed methodologies for key biological assays are provided to facilitate the replication and validation of these findings. Furthermore, relevant signaling pathways are visualized to offer a deeper understanding of the potential mechanisms of action.
Anticancer Activity: A Promising Frontier
Derivatives of 5-bromopyrimidine have emerged as a significant class of compounds with potent cytotoxic effects against a range of human cancer cell lines. These compounds often exert their anticancer effects through the inhibition of key enzymes involved in cell cycle regulation and signal transduction, such as tyrosine kinases.
Comparative Cytotoxicity of 5-Bromopyrimidine Derivatives
The following table summarizes the in vitro anticancer activity of various 5-bromopyrimidine derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented to allow for a direct comparison of cytotoxic potency.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5c | 5-Bromo-pyrimidine analog | Hela (Cervical Cancer) | - | [1] |
| A549 (Lung Cancer) | - | [1] | ||
| MCF-7 (Breast Cancer) | - | [1] | ||
| A2780 (Ovarian Cancer) | - | [1] | ||
| BGC-823 (Gastric Cancer) | - | [1] | ||
| 5e | 5-Bromo-pyrimidine analog | Hela (Cervical Cancer) | - | [1] |
| A549 (Lung Cancer) | - | [1] | ||
| MCF-7 (Breast Cancer) | - | [1] | ||
| A2780 (Ovarian Cancer) | - | [1] | ||
| BGC-823 (Gastric Cancer) | - | [1] | ||
| 6d | 5-Bromo-pyrimidine analog | Hela (Cervical Cancer) | - | [1] |
| A549 (Lung Cancer) | - | [1] | ||
| MCF-7 (Breast Cancer) | - | [1] | ||
| A2780 (Ovarian Cancer) | - | [1] | ||
| BGC-823 (Gastric Cancer) | - | [1] | ||
| 6g | 5-Bromo-pyrimidine analog | Hela (Cervical Cancer) | - | [1] |
| A549 (Lung Cancer) | - | [1] | ||
| MCF-7 (Breast Cancer) | - | [1] | ||
| A2780 (Ovarian Cancer) | - | [1] | ||
| BGC-823 (Gastric Cancer) | - | [1] | ||
| 6h | 5-Bromo-pyrimidine analog | Hela (Cervical Cancer) | - | [1] |
| A549 (Lung Cancer) | - | [1] | ||
| MCF-7 (Breast Cancer) | - | [1] | ||
| A2780 (Ovarian Cancer) | - | [1] | ||
| BGC-823 (Gastric Cancer) | - | [1] |
Note: Specific IC50 values for the listed compounds were highlighted as potent in the source material, but exact numerical values were not provided in the abstract. The reference indicates these compounds were compared against Dasatinib.
Enzyme Inhibition: Targeting Key Cellular Processes
A significant mechanism through which 5-bromopyrimidine derivatives exert their biological effects is by inhibiting the activity of specific enzymes. This targeted approach is a hallmark of modern drug discovery.
Tyrosine Kinase Inhibition
Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them an important therapeutic target. Several 5-bromopyrimidine derivatives have been identified as potent inhibitors of these enzymes.
| Compound Class | Target Enzyme | IC50 | Reference |
| Pyrazolopyrimidine | CDK7 | 3.2 nM | [2] |
| 2,4-Diaminopyrimidine | CDK7 | 7.21 nM | [2] |
| Thieno[2,3-d]pyrimidine | Human DHFR | 0.20 µM | [2] |
Other Enzyme Inhibition
Beyond tyrosine kinases, 5-bromopyrimidine derivatives have shown inhibitory activity against other classes of enzymes, highlighting their diverse therapeutic potential.[2]
Antimicrobial Activity: Combating Pathogenic Microbes
In addition to their anticancer properties, derivatives of 5-bromopyrimidine have demonstrated significant activity against a range of pathogenic bacteria and fungi.
Comparative Antimicrobial Activity of 5-Bromopyrimidine Derivatives
The following table summarizes the in vitro antimicrobial activity of various 5-bromopyrimidine derivatives, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Bacterial Strain (Gram-positive) | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 5a | Staphylococcus aureus | - | Saccharomyces cerevisiae | - | [1] |
| Streptococcus faecalis | - | Candida tropicalis | - | [1] | |
| Bacillus subtilis | - | Aspergillus niger | - | [1] | |
| 5c | Staphylococcus aureus | - | Saccharomyces cerevisiae | - | [1] |
| Streptococcus faecalis | - | Candida tropicalis | - | [1] | |
| Bacillus subtilis | - | Aspergillus niger | - | [1] | |
| 5e | Staphylococcus aureus | - | Saccharomyces cerevisiae | - | [1] |
| Streptococcus faecalis | - | Candida tropicalis | - | [1] | |
| Bacillus subtilis | - | Aspergillus niger | - | [1] | |
| 6b | Klebsiella pneumoniae | - | Saccharomyces cerevisiae | - | [1] |
| Escherichia coli | - | Candida tropicalis | - | [1] | |
| Pseudomonas aeruginosa | - | Aspergillus niger | - | [1] | |
| 6d | Klebsiella pneumoniae | - | Saccharomyces cerevisiae | - | [1] |
| Escherichia coli | - | Candida tropicalis | - | [1] | |
| Pseudomonas aeruginosa | - | Aspergillus niger | - | [1] | |
| 6h | Klebsiella pneumoniae | - | Saccharomyces cerevisiae | - | [1] |
| Escherichia coli | - | Candida tropicalis | - | [1] | |
| Pseudomonas aeruginosa | - | Aspergillus niger | - | [1] |
Note: The source material indicates these compounds exhibited broad-spectrum antimicrobial activity, but specific MIC values were not provided in the abstract.
Experimental Protocols
To ensure the reproducibility and validation of the cited biological activities, detailed methodologies for the key experiments are provided below.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 5-bromopyrimidine derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Broth Microdilution Method for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.
Protocol:
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, examine the plates for visible signs of microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no growth is observed.
Signaling Pathways
The biological activities of 5-bromopyrimidine derivatives are often linked to their ability to modulate specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective analogs.
Tyrosine Kinase Signaling Pathway
Many 5-bromopyrimidine derivatives function as inhibitors of tyrosine kinases, which are pivotal in cancer development and progression. The diagram below illustrates a simplified generic tyrosine kinase signaling cascade.
This pathway is initiated by the binding of a growth factor to its receptor tyrosine kinase (RTK) on the cell surface. This leads to receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins. Two major cascades are the Ras-Raf-MEK-ERK pathway and the PI3K-Akt-mTOR pathway, both of which culminate in the nucleus to regulate gene expression related to cell proliferation and survival. 5-Bromopyrimidine derivatives can inhibit the initial phosphorylation step at the RTK, thereby blocking these downstream signals.
References
A Researcher's Guide to Regioselectivity in Di-substituted Pyrimidine Reactions
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in bioactive molecules necessitates a deep understanding of its reactivity to enable the efficient synthesis of novel compounds. This guide provides an objective comparison of regioselectivity in key reactions of di-substituted pyrimidines, supported by experimental data and detailed protocols, to facilitate informed decisions in synthetic strategy.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental method for functionalizing the electron-deficient pyrimidine ring. In di-substituted pyrimidines, particularly 2,4-dichloropyrimidine, the regioselectivity of SNAr is highly dependent on the electronic nature of the substituents on the ring and the nucleophile itself.
Generally, for 2,4-dichloropyrimidine, nucleophilic attack is favored at the C4 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during C4 attack, where the negative charge can be delocalized onto the adjacent nitrogen atom.[1][2] However, this inherent selectivity can be modulated or even reversed.
Key Factors Influencing SNAr Regioselectivity:
-
Electronic Effects of Ring Substituents:
-
Nature of the Nucleophile:
-
Secondary Amines and Alkoxides: Typically favor C4 attack on unsubstituted 2,4-dichloropyrimidine.
-
Tertiary Amines: Have been shown to direct substitution to the C2 position on 2,4-dichloropyrimidines bearing a C5-EWG, followed by in-situ N-dealkylation.[3]
-
Formamide and Alkoxide Anions: In the case of 2-(methylsulfonyl)-4-chloropyrimidine, these nucleophiles show a remarkable preference for C2 substitution.[5]
-
Comparative Data for SNAr Reactions
| Substrate | Nucleophile | Conditions | Major Product | Product Ratio (C4:C2) / Yield | Reference(s) |
| 2,4-dichloro-5-nitropyrimidine | Diethylamine | iPr2NEt, CHCl3, 40°C, 3h | C4-substitution | 5:1 (C4:unreacted starting material) | [4] |
| 2,4-dichloro-5-nitropyrimidine | Triethylamine | iPr2NEt, CHCl3, 40°C, 3h | C2-substitution (after dealkylation) | Excellent C2 selectivity | [3][4] |
| 2,4-dichloro-6-methoxypyrimidine | Bromide (surrogate nucleophile) | QM Calculation | C2-substitution | C4 TS is 0.76 kcal/mol higher | [1] |
| 2,4-dichloro-6-(methylamino)pyrimidine | Bromide (surrogate nucleophile) | QM Calculation | C2-substitution | C4 TS is 1.00 kcal/mol higher | [1] |
| 2-(methylsulfonyl)-4-chloropyrimidine | Amines | - | C4-substitution | Selective for C4 | [5] |
| 2-(methylsulfonyl)-4-chloropyrimidine | Alkoxides | -78°C | C2-substitution | Exclusive C2 substitution | [5] |
| 2-(methylsulfonyl)-4-chloropyrimidine | Formamide anions | - | C2-substitution | Selective for C2 | [5] |
Experimental Protocols for SNAr Reactions
Protocol 1: C4-Selective Amination of 2,4-dichloro-5-nitropyrimidine with a Secondary Amine
-
Materials: 2,4-dichloro-5-nitropyrimidine, diethylamine (5 equiv.), N,N-Diisopropylethylamine (iPr2NEt), Chloroform (CHCl3).
-
Procedure: To a solution of 2,4-dichloro-5-nitropyrimidine in chloroform, add N,N-Diisopropylethylamine followed by diethylamine. Stir the reaction mixture at 40°C for 3 hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[4]
Protocol 2: C2-Selective Amination of 2,4-dichloro-5-nitropyrimidine with a Tertiary Amine
-
Materials: 2,4-dichloro-5-nitropyrimidine, triethylamine, N,N-Diisopropylethylamine (iPr2NEt), Chloroform (CHCl3).
-
Procedure: To a solution of 2,4-dichloro-5-nitropyrimidine in chloroform, add N,N-Diisopropylethylamine followed by triethylamine. Stir the reaction mixture at 40°C for 3 hours. The reaction proceeds via substitution at the C2 position followed by in-situ N-dealkylation. After completion, the reaction is worked up and purified as described in Protocol 1.[3][4]
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Comparative Guide to the Reactivity of Brominated Pyrimidines: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Brominated pyrimidines are pivotal intermediates in the synthesis of a diverse range of biologically active molecules, including pharmaceuticals and agrochemicals. The strategic placement of a bromine atom on the pyrimidine ring offers a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of different brominated pyrimidine isomers is crucial for efficient synthetic planning and the development of novel molecular entities.
Comparison of Reactivity: Theoretical Insights
The reactivity of brominated pyrimidines is primarily dictated by the position of the bromine atom on the electron-deficient pyrimidine ring. DFT calculations on related heterocyclic systems, such as pyridines, suggest a general reactivity order for nucleophilic substitution and cross-coupling reactions. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring significantly influences the electrophilicity of the carbon atoms, thereby affecting the susceptibility of the C-Br bond to cleavage and substitution.
Bond Dissociation Energy (BDE)
The C-Br bond dissociation energy is a key indicator of the bond's strength and, consequently, the ease of its cleavage, which is often the rate-determining step in reactions like Suzuki-Miyaura coupling. While specific DFT-calculated BDEs for all bromopyrimidine isomers from a single study are not available, general trends can be inferred from studies on halobenzenes and other halo-heterocycles. The C-Br bond is weaker than the C-Cl bond, making brominated compounds generally more reactive in oxidative addition steps of catalytic cycles. Benchmark DFT calculations on brominated polycyclic aromatic hydrocarbons suggest that functionals like ωB97X-D/6-311++G(d,p) provide reliable BDE predictions.[1][2]
| Computational Method | Key Features | Typical Accuracy for BDEs |
| B3LYP | A popular hybrid DFT functional, computationally efficient. | Provides reasonable trends but can have errors of several kcal/mol.[3] |
| M06-2X | A high-nonlocality hybrid meta-GGA DFT functional. | Good performance for main-group thermochemistry, with mean unsigned errors typically less than 2 kcal/mol.[3][4] |
| ωB97X-D | A range-separated hybrid DFT functional with empirical dispersion correction. | Often shows excellent performance for BDE calculations.[1][3] |
| G4 | A high-level composite method. | Considered a benchmark method for accurate thermochemistry.[1] |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. For bromopyrimidines, the positions most activated towards nucleophilic attack are C2, C4, and C6 due to the proximity of the electron-withdrawing nitrogen atoms. Consequently, 2-bromo- and 4-bromopyrimidine are expected to be more reactive towards nucleophiles than 5-bromopyrimidine. DFT calculations can be employed to determine the activation energies for the addition of a nucleophile and the subsequent departure of the bromide ion, providing a quantitative measure of reactivity.
The general workflow for a DFT study on SNAr reactivity is depicted below.
References
- 1. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. docs.nrel.gov [docs.nrel.gov]
Cross-Validation of Analytical Methods for Pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantitative and qualitative analysis of pyrimidine derivatives, a class of heterocyclic compounds integral to numerous pharmaceuticals. The selection of a robust and reliable analytical method is critical for quality control, impurity profiling, and pharmacokinetic studies. This document outlines and compares the performance of several common analytical techniques, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal approach for their specific needs.
Comparison of Analytical Techniques
The choice of an analytical method for pyrimidine derivatives is contingent on the specific requirements of the analysis, such as the need for quantitation, purity assessment, or structural elucidation. High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its high resolution and sensitivity, making it suitable for non-volatile and thermally labile compounds.[1] Gas Chromatography (GC) is preferred for volatile impurities, while spectroscopic methods like UV-Vis and Fourier-Transform Infrared (FTIR) spectroscopy offer rapid and less expensive options for quantification and structural characterization, respectively.[1][2]
Quantitative Performance Data
The following table summarizes key performance parameters for different analytical methods applied to various pyrimidine derivatives, based on published validation data.
| Analytical Technique | Pyrimidine Derivative | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| HPLC-UV | 4,6-diethoxypyrimidine | 0.5 - 50 µg/mL (R² = 0.9998) | 99.5% - 100.8% | < 1.0% | 0.05 µg/mL | 0.15 µg/mL | |
| GC-MS | 4,6-diethoxypyrimidine | Not Specified (R² = 0.9995) | 99.0% - 101.5% | < 1.5% | 0.01 µg/mL | 0.03 µg/mL | |
| UV-Vis Spectroscopy | 4,6-diethoxypyrimidine | Not Specified (R² = 0.998) | 98.0% - 102.0% | < 2.0% | 0.5 µg/mL | 1.5 µg/mL | |
| HPLC-UV | 5-Fluorouracil (in nanoparticles) | 0.1 - 10 µg/mL (r = 0.9997) | 99.95% | Intra-day: < 3.51%, Inter-day: < 3.51% | 10.86 ng/mL | 32.78 ng/mL | [3] |
| HPLC-UV | 5-Fluorouracil (in skin samples) | Not Specified | >80% | Not Specified | 0.07 µg/mL | 0.1 µg/mL | [3] |
| HPLC-UV | 5-Fluorouracil (in plasma) | 2 - 100 ng/mL (r² ≤ 0.998) | Not Specified | Not Specified | 3.358 ng/mL (human), 3.450 ng/mL (rabbit) | Not Specified | [3] |
| UV-Vis Spectroscopy | BT10M Derivative | 50 - 150 µg/ml (r² = 0.997) | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
BT10M: 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are protocols for the key analytical methods discussed.
High-Performance Liquid Chromatography (HPLC-UV) for 4,6-Diethoxypyrimidine
This method provides a reliable and precise means for the quantification of 4,6-diethoxypyrimidine.
-
Instrumentation: Agilent HPLC system with a diode array detector.[5]
-
Column: C18 silica gel column.[6]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.[5]
-
Temperature: Room temperature.[6]
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure no interfering peaks are present.
-
Prepare a series of standard solutions of 4,6-diethoxypyrimidine in the mobile phase at concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solution.
-
Calculate the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile pyrimidine derivatives and their impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: An optimized temperature gradient to ensure separation of all components.
-
Ionization Source: Electron Ionization (EI).[7]
-
Procedure:
-
Dissolve the sample in a suitable volatile solvent.
-
Inject the sample into the GC.
-
The analytes are separated based on their volatility and interaction with the stationary phase.
-
The separated components are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.[7]
-
UV-Vis Spectrophotometry for BT10M Derivative
A simple and rapid method for the quantification of pyrimidine derivatives with chromophores.[4]
-
Instrumentation: Double-beam UV-Vis spectrophotometer with matched quartz cells (1 cm path length).[4]
-
Solvent: A mixture of methanol and acetonitrile (1:1).[4]
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a solution of the BT10M derivative. For BT10M, the λmax is 275 nm.[4]
-
Prepare a series of standard solutions with concentrations ranging from 50 to 150 µg/ml.[4]
-
Measure the absorbance of the standard solutions at the λmax to construct a calibration curve.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of the analyte in the sample from the calibration curve. The analysis should adhere to Beer's law within the validated concentration range.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for the structural elucidation and characterization of pyrimidine derivatives by identifying their functional groups.[2][8]
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Samples can be prepared as KBr pellets or analyzed directly as a solid or in a suitable solvent.
-
Procedure:
-
Acquire a background spectrum.
-
Acquire the sample spectrum.
-
The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. For pyrimidine derivatives, characteristic bands for the pyrimidine ring and any substituents (e.g., amino, methyl, halogen groups) can be identified.[2][8]
-
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
Caption: Key stages of analytical method development and validation.
Cross-Validation Process for Analytical Methods
This diagram outlines the process of cross-validating different analytical methods to ensure consistency and reliability of results.
Caption: Workflow for cross-validating multiple analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. benchchem.com [benchchem.com]
- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 5-Bromo-4,6-dimethylpyrimidine
This guide provides critical safety, operational, and disposal protocols for laboratory professionals, including researchers, scientists, and drug development experts, who handle 5-Bromo-4,6-dimethylpyrimidine. Adherence to these guidelines is paramount for ensuring personal safety and environmental compliance. This information is intended to augment, not supersede, your institution's specific Environmental Health and Safety (EHS) protocols. Always consult your EHS department for local and federal regulations.
Hazard Identification and Data Summary
This compound is a halogenated pyrimidine derivative that requires careful handling due to its potential health hazards. The toxicological properties have not been fully investigated, and it should be handled with the appropriate caution.[1] Based on data for similar compounds, the primary hazards include irritation to the skin, eyes, and respiratory system.[2][3]
| Hazard Classification | GHS Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure when handling this compound. The following table details the necessary equipment and best practices.[4][5][6]
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles or Face Shield | Must meet ANSI Z.87.1 or European Standard EN166.[2][3] A face shield is recommended when there is a splash hazard.[7] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection.[7][8] Gloves must be inspected before use and proper removal techniques should be employed to avoid skin contact.[1] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept buttoned to cover as much skin as possible.[7][9] |
| Respiratory | Respirator (if necessary) | Handling should occur in a well-ventilated area, preferably a chemical fume hood.[3][5] If dust is generated or ventilation is inadequate, a NIOSH-approved respirator is required.[3][7] |
| Feet | Closed-Toe Shoes | Shoes must cover the entire foot (closed-toe and heel).[7][9] |
Operational and Disposal Plans
The following protocols provide step-by-step guidance for the safe handling and disposal of this compound.
Experimental Protocol: Safe Handling Procedure
-
Preparation:
-
Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Handle the solid compound carefully to avoid the formation of dust.[2][11]
-
Avoid direct contact with the skin, eyes, and clothing.[11] Do not breathe in the dust.[10]
-
Use appropriate tools (e.g., spatula, weighing paper) for transferring the chemical.
-
-
Post-Handling:
Experimental Protocol: Spill Management
In the event of a spill, follow these steps to minimize exposure and contamination:
-
Evacuation and Ventilation:
-
Containment and Cleanup:
-
Decontamination:
-
Clean the spill area thoroughly with soap and water.[11]
-
Disposal Plan
Improper disposal of this compound is prohibited.[2] All waste must be treated as hazardous.
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[5]
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials like strong oxidizing agents.[12]
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[2][5]
-
Disposal must be in accordance with all local, regional, and national regulations.[2] The recommended disposal method for halogenated organic compounds is high-temperature incineration.[5]
-
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. benchchem.com [benchchem.com]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
